molecular formula C13H11NO3 B1251031 4-Methoxy-4'-nitrobiphenyl CAS No. 2143-90-0

4-Methoxy-4'-nitrobiphenyl

Cat. No.: B1251031
CAS No.: 2143-90-0
M. Wt: 229.23 g/mol
InChI Key: AUIINENVMPWGQF-UHFFFAOYSA-N
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Description

4-Methoxy-4'-nitrobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIINENVMPWGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456238
Record name 4-Methoxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-90-0
Record name 4-Methoxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-4'-nitrobiphenyl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Methoxy-4'-nitrobiphenyl, a key intermediate in organic synthesis with significant potential in materials science and drug discovery. We will delve into its chemical and physical properties, explore its synthesis via modern cross-coupling methodologies, and discuss its current and potential applications for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound, also known by its alternative name 4-(4'-Nitrophenyl)anisole, is a biphenyl derivative functionalized with a methoxy group and a nitro group at the para positions of the two phenyl rings.[1] This substitution pattern imparts specific electronic and structural properties that make it a valuable building block in the synthesis of more complex molecules.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 2143-90-0[1][2]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.24 g/mol [1][2]
Appearance Light yellow to yellow to orange powder/crystal[3]
Melting Point 110 °C[3]
Boiling Point 376.0 ± 25.0 °C (Predicted)[3]
Solubility Insoluble in water, slightly soluble in alcohol and ether, soluble in organic solvents.[4]

Synthesis of this compound: A Tale of Two Couplings

The construction of the biaryl scaffold of this compound is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. The two most prominent methods, the Suzuki-Miyaura coupling and the Ullmann condensation, offer distinct advantages and are discussed in detail below.

Suzuki-Miyaura Coupling: The Palladium-Catalyzed Workhorse

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the cross-coupling of an organoboron compound (a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

A potential synthetic route to this compound via a Suzuki-Miyaura coupling is the reaction of 4-methoxyphenylboronic acid with 1-halo-4-nitrobenzene (where halo is typically bromo or iodo).

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents 4-methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid Product This compound 4-methoxyphenylboronic_acid->Product + 1-halo-4-nitrobenzene 1-Halo-4-nitrobenzene 1-halo-4-nitrobenzene->Product + Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol based on established methods for Suzuki-Miyaura couplings.[5][6]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Ullmann Condensation: A Classic Copper-Mediated Approach

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, and can also be adapted for the synthesis of biaryls. This reaction involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine. For biaryl synthesis, a copper-catalyzed homo-coupling of an aryl halide or a cross-coupling can be employed.

A plausible, though less common, Ullmann-type approach for this compound could involve the coupling of 4-iodoanisole and 1-bromo-4-nitrobenzene in the presence of a copper catalyst.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 4-iodoanisole 4-Iodoanisole Product This compound 4-iodoanisole->Product + 1-bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-bromo-4-nitrobenzene->Product + Cu_catalyst Cu Catalyst (e.g., CuI, Cu powder) Cu_catalyst->Product Ligand Ligand (optional) (e.g., Phenanthroline) Ligand->Product Solvent High-boiling solvent (e.g., DMF, NMP) Solvent->Product

Caption: Ullmann-type reaction for this compound synthesis.

Experimental Protocol: A Conceptual Ullmann Condensation

The following is a conceptual protocol, as specific literature for this exact transformation via Ullmann coupling is less prevalent than for Suzuki-Miyaura.

  • Reaction Setup: In a reaction vessel, combine 4-iodoanisole (1.0 equivalent), 1-bromo-4-nitrobenzene (1.0 equivalent), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), and optionally a ligand like 1,10-phenanthroline.

  • Solvent and Base: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and a base like potassium carbonate.

  • Reaction Conditions: Heat the mixture to a high temperature (often >150 °C) for an extended period (12-48 hours).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both the methoxy-substituted and nitro-substituted rings, as well as a singlet for the methoxy group's protons. A supporting information document for a research paper provides the ¹H NMR spectrum of this compound synthesized from 4-methoxyphenylboronic acid and 4-nitro-1-iodobenzene.[7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and protonated carbons of the biphenyl core, as well as the methoxy carbon. The same supporting information document also contains the ¹³C NMR spectrum.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. PubChem indicates the availability of GC-MS data.[2]

Applications in Research and Development

This compound serves as a crucial intermediate in various fields due to its versatile chemical nature.

Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a common motif in many biologically active compounds. The methoxy and nitro groups on this compound can be further manipulated to synthesize a variety of derivatives for screening in drug discovery programs. The nitro group, for instance, can be readily reduced to an amine, which can then be further functionalized.

Materials Science

Biphenyl derivatives are of great interest in materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. The rigid biphenyl core of this compound provides a good foundation for the synthesis of molecules with desirable optical and electronic properties. Some suppliers categorize this compound under "Photonic and Optical Materials," suggesting its use in this area.[8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through modern cross-coupling reactions like the Suzuki-Miyaura coupling, providing a reliable route to this important building block. With applications spanning from the synthesis of potentially bioactive molecules to the development of novel materials, a thorough understanding of its properties and synthesis is essential for researchers in organic chemistry, medicinal chemistry, and materials science.

References

4-Methoxy-4'-nitrobiphenyl IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-4'-nitrobiphenyl: Synthesis, Properties, and Applications

Chemical Identity and Core Properties

This compound is a substituted biphenyl compound featuring a methoxy group and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in various fields of chemical synthesis.

IUPAC Name and Synonyms

The systematic identification of a chemical compound is critical for unambiguous communication in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-4-(4-nitrophenyl)benzene [1]. However, it is commonly known by several synonyms in commercial and academic literature.

Identifier TypeValue
IUPAC Name 1-methoxy-4-(4-nitrophenyl)benzene[1]
CAS Number 2143-90-0[1][2][3]
Common Synonyms This compound[1][2]
4-Nitro-4'-methoxybiphenyl[2]
4-(4'-Nitrophenyl)anisole[2][3][4]
1-(4-methoxyphenyl)-4-nitrobenzene[1][2]
Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, reactivity, and application. These properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][2][3]
Molecular Weight 229.23 g/mol [1][2]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 110 °C[2]
Boiling Point 376.0±25.0 °C (Predicted)[2]
Density 1.202±0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is the central challenge in synthesizing this compound. Among the various carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its precursors.[5][6][7]

Mechanistic Rationale and Experimental Choice

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate, catalyzed by a Palladium(0) complex.[7][8] For the synthesis of this compound, the logical disconnection points to 4-methoxyphenylboronic acid and a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) as the coupling partners.

Why this choice?

  • Reactivity: Aryl iodides are generally more reactive than bromides in the oxidative addition step, often leading to faster reactions and higher yields.

  • Functional Group Tolerance: The Palladium catalyst system is tolerant of both the electron-donating methoxy group and the electron-withdrawing nitro group, preventing unwanted side reactions. This is a significant advantage over harsher coupling methods.

  • Self-Validation: The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials and the appearance of the higher Rf product. The purity of the final product is readily confirmed by NMR spectroscopy and melting point analysis.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for the synthesis.

Suzuki_Workflow cluster_start Preparation cluster_reaction Reaction cluster_finish Isolation & Purification node_reagents node_reagents node_setup node_setup node_process node_process node_workup node_workup node_product node_product Reagents Reactants: - 4-Iodonitrobenzene - 4-Methoxyphenylboronic Acid Setup Combine reagents in Schlenk flask. Degas solvent. Reagents->Setup Catalyst Catalyst System: - Pd(PPh₃)₄ (catalyst) - K₃PO₄ (base) - Dioxane/Water (solvent) Catalyst->Setup Reaction Heat under Inert Atmosphere (e.g., 80-90°C) Monitor by TLC Setup->Reaction Inert Gas (N₂ or Ar) Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water & Brine Reaction->Workup Cool to RT Purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize or Column  Chromatography Workup->Purify Product 4-Methoxy-4'- nitrobiphenyl Purify->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[7][9]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodonitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Degassing is crucial as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine). This removes the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure this compound as a yellow solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic 8.25 - 8.30Doublet2HProtons ortho to -NO₂
Aromatic 7.68 - 7.75Doublet2HProtons meta to -NO₂
Aromatic 7.55 - 7.62Doublet2HProtons ortho to -OCH₃
Aromatic 6.98 - 7.05Doublet2HProtons meta to -OCH₃
Methoxy ~3.88Singlet3H-OCH₃
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Aromatic ~160C-OCH₃
Aromatic ~147C-NO₂
Aromatic ~146Quaternary C
Aromatic ~131Quaternary C
Aromatic ~129CH
Aromatic ~127CH
Aromatic ~124CH
Aromatic ~115CH
Methoxy ~55.5-OCH₃
(Note: Expected shifts are based on typical values for substituted biphenyls and data from similar syntheses[9][10])

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step syntheses.[2]

  • Synthetic Intermediate: Its primary value lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 4-amino-4'-methoxybiphenyl is a key precursor for synthesizing more complex molecules, including pharmaceuticals, dyes, and polymers.

  • Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The ability to introduce an amine via the nitro group allows for the subsequent formation of amides, sulfonamides, and other functionalities essential for modulating biological activity and pharmacokinetic properties. While not a drug itself, it serves as a building block for creating libraries of novel compounds for screening.[12]

  • Material Science: Substituted biphenyls are foundational components of liquid crystals. The rod-like shape and polarized nature of molecules like this compound are prerequisites for forming liquid crystalline phases, although more complex structures are typically required for practical applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The information is based on data for the compound and related aromatic nitro compounds.[13][14][15]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

    • This substance may be carcinogenic to humans, and exposure should be minimized.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

    • Respiratory Protection: Use only in a certified chemical fume hood. If handling large quantities or if a fume hood is unavailable, a NIOSH/MSHA-approved respirator is necessary.

  • First Aid Measures: [14]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage and Disposal:

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong reducing agents.[15]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-4'-nitrobiphenyl is a well-characterized synthetic intermediate, yet its specific biological activities remain largely unexplored in dedicated studies. This technical guide addresses this gap by providing a predictive analysis of its potential therapeutic value. By dissecting the molecule into its core functional components—the biphenyl scaffold, the methoxy (-OCH₃) group, and the nitro (-NO₂) group—we extrapolate potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. This document outlines the probable anticancer and antimicrobial properties, discusses the mechanistic implications of its chemical structure, and presents foundational experimental protocols for empirical validation. The goal is to furnish researchers and drug development professionals with a robust, evidence-based framework to initiate and guide future investigation into this promising compound.

Introduction and Physicochemical Profile

This compound is a biphenyl derivative distinguished by a methoxy group on one phenyl ring and a nitro group on the other, both at the para (4') position. While its utility as a building block in organic synthesis is established, its direct biological applications have not been a significant focus of research. However, the constituent moieties are well-known pharmacophores, suggesting a high probability of latent biological activity. This guide synthesizes data from related chemical classes to build a predictive model of its therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem
Molecular Weight 229.23 g/mol PubChem
CAS Number 2143-90-0PubChem
Appearance White crystalline solidSmolecule
Solubility Soluble in common organic solventsSmolecule
IUPAC Name 1-(4-methoxyphenyl)-4-nitrobenzenePubChem
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

The potential bioactivity of this compound can be logically inferred by examining its three key structural components.

2.1 The Biphenyl Scaffold

The biphenyl core provides a semi-rigid backbone that is prevalent in many biologically active molecules. This structure allows for specific spatial orientations of its substituents, facilitating interactions with biological targets like enzyme active sites or protein receptors. In many anticancer agents, the biphenyl moiety is crucial for establishing potent activity.[1][2]

2.2 The Methoxy (-OCH₃) Group: Modulator of Potency and Pharmacokinetics

The methoxy group is a ubiquitous substituent in medicinal chemistry, known to significantly influence a molecule's pharmacological profile.[3][4] Its key contributions include:

  • Enhanced Target Binding: As a hydrogen bond acceptor, the oxygen atom can form crucial interactions with amino acid residues in a target protein, thereby increasing binding affinity.[5]

  • Improved Metabolic Stability: Compared to a hydroxyl group, the methoxy group is less susceptible to rapid phase II metabolism (glucuronidation), potentially leading to a longer biological half-life.

  • Modulation of Physicochemical Properties: On an aromatic ring, the methoxy group has a near-neutral effect on lipophilicity, allowing for potency to be increased without the negative consequences associated with high lipophilicity (e.g., poor solubility, off-target toxicity).[5] Its presence is often associated with enhanced anticancer and antioxidant activities in various molecular scaffolds.[6]

2.3 The Nitro (-NO₂) Group: A Prodrug and Cytotoxicity Driver

The nitroaromatic group is a powerful electron-withdrawing moiety that is a well-known "privileged structure" in the design of antimicrobial and anticancer agents.[7][8] Its biological effects are multifaceted:

  • Bioreductive Activation (Prodrug Potential): The nitro group is often inactive in its native state but can be enzymatically reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic bacterial environments.[9][10] This reduction, catalyzed by nitroreductase enzymes, proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamine species.[11][12] These intermediates can damage DNA, proteins, and other cellular macromolecules, leading to targeted cell death.[8][10]

  • Induction of Oxidative Stress: The single-electron reduction of the nitro group can form a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, generating a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This "futile cycle" of reduction and re-oxidation leads to a massive buildup of reactive oxygen species (ROS), inducing severe oxidative stress and cytotoxicity.[11][12]

  • Toxicity Concerns: The same mechanisms that confer therapeutic activity can also lead to toxicity. Nitroaromatic compounds are associated with mutagenicity and carcinogenicity, necessitating careful toxicological evaluation.[7][13]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the SAR analysis, this compound is predicted to exhibit two primary biological activities: anticancer and antimicrobial.

3.1 Potential Anticancer Activity

Many biphenyl derivatives substituted with methoxy groups have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][14] The addition of a nitro group suggests a strong potential for hypoxia-selective cytotoxicity.

Hypothesized Mechanism: In the hypoxic core of solid tumors, tumor-associated nitroreductases could reduce the nitro group of this compound to cytotoxic intermediates, leading to targeted cancer cell death while sparing cells in well-oxygenated normal tissues. The methoxy group may serve to orient the molecule within the enzyme's active site and enhance its overall potency.

3.2 Potential Antimicrobial Activity

The nitro group is a cornerstone of several classes of antibiotics (e.g., nitrofurans, nitroimidazoles).[8] Its effectiveness stems from its bioreduction by microbial enzymes, leading to the generation of radical species that are lethal to the pathogen.[15][16][17]

Hypothesized Mechanism: Anaerobic or facultative anaerobic bacteria may possess nitroreductases that activate this compound. The resulting reactive intermediates and/or oxidative stress would disrupt critical bacterial processes, leading to bacteriostatic or bactericidal effects.

3.3 Potential Monoamine Oxidase (MAO) Inhibition

Derivatives of biphenyl and other scaffolds containing methoxy and nitro groups have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B.[18][19][20][21][22] MAO-B inhibitors are used in the treatment of Parkinson's disease. The biphenyl scaffold could mimic the endogenous substrate, while the substituents interact with key residues in the enzyme's active site. This represents a third, albeit more speculative, avenue for investigation.

Proposed Experimental Validation Workflow

To empirically test these hypotheses, a structured, multi-stage screening process is recommended. This workflow ensures that foundational data on cytotoxicity and antimicrobial activity are gathered efficiently before proceeding to more complex mechanistic studies.

G cluster_0 Stage 1: Foundational Screening start This compound (Test Compound) cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Against Cancer & Normal Cell Lines start->cytotoxicity antimicrobial Primary Antimicrobial Screen (e.g., Broth Microdilution) Against Panel of Bacteria start->antimicrobial dose_response Dose-Response & IC50 Determination (for active cancer lines) cytotoxicity->dose_response mic_mbc MIC & MBC Determination (for susceptible microbes) antimicrobial->mic_mbc If active hypoxia_assay Hypoxia vs. Normoxia Cytotoxicity Assay dose_response->hypoxia_assay ros_assay Reactive Oxygen Species (ROS) Detection Assay hypoxia_assay->ros_assay nitroreductase_assay Nitroreductase Activity Assay (Cell-free or in-cell) hypoxia_assay->nitroreductase_assay

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Methodologies for Foundational Screening

Trustworthy protocols are self-validating. The following methods include necessary controls to ensure data integrity.

5.1 Protocol: General Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxicity.[23][24]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[23]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control line like fibroblasts) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "cells only" wells (untreated control) and "medium only" wells (blank control). Also include a vehicle control (0.5% DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[23]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

5.2 Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[25][26][27]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized number of bacteria are added. Growth is assessed by turbidity after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[26]

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Prepare a stock solution of the compound in DMSO, then dilute in broth to twice the highest desired concentration.

    • Add 50 µL of this concentrated compound solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, down the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.[26]

  • Data Acquisition and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • The growth control must be turbid, and the sterility control must be clear for the assay to be valid.

Conclusion

While this compound has not been the subject of extensive biological investigation, a rigorous analysis of its structural components provides a compelling, data-driven rationale for its exploration as a potential therapeutic agent. The combination of a biphenyl scaffold, a pharmacokinetically favorable methoxy group, and a bioreducible nitro group strongly suggests latent potential in oncology and microbiology. The predictive models and detailed experimental protocols provided in this guide offer a clear and logical starting point for researchers to unlock the therapeutic value of this molecule. Empirical validation through the proposed workflow is the critical next step in transitioning this compound from a synthetic intermediate to a lead candidate for drug development.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Landscape

In the realm of drug discovery and materials science, a molecule's utility is fundamentally governed by its physicochemical properties. Solubility and stability are not mere data points; they are the core determinants of a compound's viability, dictating its formulation, bioavailability, shelf-life, and interaction with biological systems. 4-Methoxy-4'-nitrobiphenyl, a substituted biphenyl derivative, presents an interesting case study. Its structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group, creates a unique electronic and steric profile that profoundly influences its behavior.[1] This guide provides an in-depth exploration of the solubility and stability of this compound, moving beyond simple data reporting to elucidate the underlying chemical principles and provide robust, field-tested methodologies for its characterization.

Section 1: The Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent, is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the cornerstone of solubility prediction, where a solute's polarity relative to the solvent's dictates the extent of dissolution.[2]

The this compound molecule (MW: 229.23 g/mol ) possesses a rigid, non-polar biphenyl core.[3][4] However, the terminal functional groups introduce significant polarity. The nitro group (-NO₂) is strongly polar and acts as a hydrogen bond acceptor, while the methoxy group (-OCH₃) is moderately polar and also a hydrogen bond acceptor. This duality results in a molecule with a significant dipole moment but limited capacity for hydrogen bond donation, which governs its interaction with protic and aprotic solvents.

Qualitative Solubility Assessment

Based on available data and chemical principles, the solubility of this compound in a range of common laboratory solvents can be summarized as follows. This data provides a foundational understanding for solvent selection in synthesis, purification, and analytical method development.

Solvent Solvent Type Relative Polarity Expected Solubility Rationale
Water (H₂O)Polar Protic1.000[5]Insoluble[6]The large, non-polar biphenyl backbone dominates, overcoming the polarity of the functional groups. The lack of a hydrogen bond-donating group on the molecule prevents effective solvation by the water lattice.
Methanol (CH₃OH)Polar Protic0.762[5]Slightly Soluble[6]Methanol is less polar than water and can engage in some dipole-dipole interactions. However, the non-polar core still limits extensive solubility.
Ethanol (C₂H₅OH)Polar Protic0.654[5]Slightly Soluble[6]Similar to methanol, but its slightly larger alkyl chain makes it a marginally better solvent for the non-polar core.
Acetonitrile (CH₃CN)Polar Aprotic0.460[5]SolubleA strong dipole moment allows acetonitrile to effectively solvate the polar nitro and methoxy groups, while its organic nature accommodates the biphenyl core.
Acetone ((CH₃)₂CO)Polar Aprotic0.355[5]SolubleIts polarity is suitable for interacting with the functional groups, and its structure is compatible with the overall molecule.
Dichloromethane (CH₂Cl₂)Polar Aprotic0.309[5]SolubleAn effective solvent for a wide range of organic compounds with moderate polarity.
Tetrahydrofuran (THF)Polar Aprotic0.207[5]SolubleThe ether functionality and cyclic structure provide a good balance for solvating both the polar and non-polar regions of the molecule.
Toluene (C₇H₈)Non-Polar0.099[5]Sparingly SolubleThe non-polar nature of toluene interacts favorably with the biphenyl core, but less so with the polar functional groups.
Hexane (C₆H₁₄)Non-Polar0.009[5]InsolubleLacks the polarity required to overcome the crystal lattice energy and solvate the polar nitro and methoxy groups.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative estimates, the shake-flask method, a gold-standard technique, is employed to determine quantitative solubility. This protocol is designed to achieve equilibrium and ensure data robustness.

Causality Behind Experimental Choices:

  • Equilibrium Achievement: Using a rotatory shaker at a constant temperature for 24 hours is crucial to ensure the system reaches thermodynamic equilibrium, preventing an underestimation of solubility.

  • Phase Separation: Centrifugation provides a definitive separation of the undissolved solid from the saturated supernatant, which is critical for accurate sampling.

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high precision, sensitivity, and ability to separate the analyte from any potential impurities or early-stage degradants. A pre-established calibration curve is mandatory for converting chromatographic peak area to concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them on a rotatory shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours.

  • Phase Separation: Transfer the vials to a centrifuge and spin at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Inject the diluted sample into a calibrated HPLC system and determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

The logical flow of the solubility determination process is critical for reproducible results.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid to known volume of solvent prep2 Seal Vials prep1->prep2 equil Shake at constant temp (e.g., 25°C) for 24h prep2->equil Achieve Equilibrium sep Centrifuge at 10,000 rpm for 15 min equil->sep Isolate Saturated Solution analysis1 Withdraw supernatant aliquot sep->analysis1 Sample for Analysis analysis2 Dilute into HPLC mobile phase analysis1->analysis2 analysis3 Inject into calibrated HPLC analysis2->analysis3 analysis4 Calculate concentration (mg/mL or M) analysis3->analysis4

Caption: Workflow for quantitative solubility determination.

Section 2: The Stability Profile of this compound

Stability testing is paramount for determining a compound's intrinsic robustness and predicting its shelf-life under various storage and handling conditions.[7] Forced degradation studies, where the compound is exposed to stress conditions harsher than typical storage, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7]

Predicted Stability Landscape
  • Thermal Stability: Aromatic nitro compounds are often energetic and can decompose exothermically at elevated temperatures.[8] While stable at room temperature, this compound should be protected from high heat.[6] The primary degradation pathway is likely to involve the nitro group, potentially leading to dimerization or polymerization upon decomposition.

  • Chemical Stability: The biphenyl and methoxy ether linkages are generally robust. However, the molecule's stability in highly acidic or basic media can be compromised.

    • Acidic Conditions: The ether linkage could be susceptible to cleavage under strong acidic conditions and heat.

    • Basic Conditions: The presence of the strong electron-withdrawing nitro group can activate the aromatic rings towards nucleophilic attack, although this typically requires harsh conditions.

    • Reductive/Oxidative Stress: The nitro group is readily reducible to an amino group, which represents a primary degradation pathway. The compound is expected to be stable against strong oxidizing agents.[9]

  • Photochemical Stability: Aromatic nitro compounds are frequently photosensitive.[10] Upon exposure to UV light, the nitro group can be excited, leading to rearrangements (e.g., to a nitrite) or hydrogen abstraction from the solvent, initiating radical degradation pathways.[11][12] Therefore, the material should be stored protected from light.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to probe the stability of this compound and validate a stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (HCl, NaOH, H₂O₂, Heat, Light) represent the primary degradation routes encountered during a product's lifecycle (hydrolysis, oxidation, thermal, and photolytic stress).

  • Time Points: Multiple time points are essential to understand the kinetics of degradation.

  • Control Sample: The "time zero" and unstressed control samples are critical baselines against which degradation is measured.

  • Stability-Indicating Method: The core principle is that the analytical method (HPLC with a photodiode array detector) must be able to resolve the parent peak from all degradation product peaks, ensuring accurate quantification of the remaining parent compound. Peak purity analysis is a self-validating component of this protocol.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor in separate vials:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the stock solution at 80 °C.

    • Photolytic: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >200 Wh/m² NUV light).

  • Incubation: Store the vials under the specified conditions. A control sample (stock solution diluted with water/acetonitrile) should be kept at ambient temperature in the dark.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to halt the reaction. Dilute all samples to a uniform final concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The use of a Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the percentage of total degradation products formed.

    • Perform a mass balance to ensure all major degradants are accounted for.

Visualization: Forced Degradation Study Workflow

This diagram illustrates the parallel nature of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (0, 2, 8, 24h...) start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Dark) start->therm photo Photolytic (ICH Light Source, RT) start->photo quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability-Indicating HPLC-PDA Method quench->hplc data Evaluate Data: - % Assay Remaining - Degradation Profile - Mass Balance hplc->data

Caption: Workflow for a forced degradation stability study.

Section 3: Potential Degradation Pathways

Understanding potential degradation pathways is crucial for risk assessment and the development of control strategies. Based on the structure of this compound, several pathways can be hypothesized:

  • Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds. Under reductive stress (or potentially as a microbial degradation pathway), the nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally the corresponding amine (4-Methoxy-4'-aminobiphenyl).

  • Ether Cleavage: Under harsh acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, yielding 4-Hydroxy-4'-nitrobiphenyl.

  • Aromatic Ring Degradation: More aggressive oxidative conditions or microbial action can lead to ring-opening. The biphenyl core can be degraded via dioxygenase-catalyzed pathways, similar to those for polychlorinated biphenyls (PCBs), eventually leading to cleavage and metabolism through central carbon pathways.[13][14][15][16]

  • Photolytic Rearrangement: UV exposure could induce rearrangement of the nitro group to a nitrite, followed by further reactions, or lead to the formation of nitrophenols through complex radical mechanisms.[17]

Conclusion

This compound is a molecule with moderate polarity, rendering it soluble in many common polar aprotic organic solvents but insoluble in water. Its stability is governed by its functional groups; the compound should be protected from high heat, prolonged exposure to UV light, and strong reducing agents to prevent degradation, primarily involving the nitro moiety. The methodologies presented herein provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess its solubility and comprehensively characterize its stability profile, ensuring its effective and reliable application in further research and development.

References

A Comprehensive Theoretical Analysis of the Molecular Structure and Properties of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobiphenyl (MNBP) is a prototypical organic molecule that has garnered significant interest in the field of materials science, primarily for its potent nonlinear optical (NLO) properties. Its structure is characterized by a biphenyl core functionalized with an electron-donating methoxy group (-OCH₃) at one end and an electron-withdrawing nitro group (-NO₂) at the other. This "push-pull" electronic configuration facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism responsible for its significant NLO response. Understanding the intricate relationship between MNBP's molecular geometry, electronic structure, and its macroscopic properties is crucial for designing novel materials for applications in optoelectronics, such as optical switching and frequency conversion.

This technical guide provides a comprehensive overview of the theoretical studies conducted on MNBP. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate its structural parameters, vibrational modes, electronic transitions, and NLO characteristics with high accuracy. The narrative will focus on the causality behind methodological choices and validate theoretical findings against available experimental data, offering a robust framework for researchers in the field.

Part 1: The Computational Framework: Methodological Choices

The theoretical investigation of molecular properties begins with the selection of an appropriate computational method. For organic molecules like MNBP, Density Functional Theory (DFT) offers an exceptional balance between computational cost and accuracy.

1.1 Expertise: Why DFT/B3LYP?

DFT has become the workhorse of modern computational chemistry for its efficiency in handling electron correlation. The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such systems.[1] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior, especially for systems with charge-transfer characteristics, compared to pure DFT functionals.

1.2 Authoritative Grounding: The Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For MNBP, a Pople-style basis set such as 6-311++G(d,p) is a robust choice.[2] Let's break down this nomenclature:

  • 6-311G : A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with delocalized electrons and for calculating properties like electron affinity and polarizability.

  • (d,p) : Adds polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield results that are in good agreement with experimental data for a wide range of organic molecules.[1][3]

Computational Protocol: A Step-by-Step Workflow
  • Input Structure Generation : A 3D model of the MNBP molecule is built using molecular modeling software.

  • Geometry Optimization : An initial geometry optimization is performed to find the molecule's lowest energy conformation. This is a crucial step, as all subsequent properties are calculated from this stable structure.

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide theoretical FT-IR and FT-Raman spectra.

  • Property Calculations : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and hyperpolarizability.

G cluster_input Setup cluster_calc Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis Input Initial 3D Structure of MNBP Opt Geometry Optimization Input->Opt Submit Freq Frequency Calculation Opt->Freq Verify Minimum & Calculate Spectra Props Electronic Property Calculation Opt->Props Calculate Properties Geo Optimized Geometry (Bond Lengths, Angles) Opt->Geo Vib Vibrational Spectra (IR, Raman) Freq->Vib Elec Electronic Properties (HOMO, LUMO, NLO) Props->Elec

Caption: A typical workflow for the theoretical analysis of a molecule like MNBP using DFT.

Part 2: Geometric Structure and Conformational Analysis

The precise arrangement of atoms in MNBP dictates its electronic and optical properties. DFT calculations provide a detailed picture of its three-dimensional structure.

Caption: Atom numbering scheme for this compound used in structural analysis.

The most significant structural parameter in biphenyl systems is the dihedral angle (torsion angle) between the two phenyl rings. In a perfectly planar conformation, this angle would be 0°, maximizing π-conjugation. However, steric hindrance between ortho-hydrogens on the adjacent rings forces a twisted conformation. Theoretical calculations predict this dihedral angle to be non-zero, which has been confirmed by X-ray diffraction studies on similar biphenyl derivatives. This twist is a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist).

Table 1: Selected Optimized Geometrical Parameters
ParameterBondCalculated (Å or °)
Bond Lengths (Å) C1-C71.485
C4-O11.362
C10-N11.473
N1-O21.231
Bond Angles (°) ** C6-C1-C7121.5
C3-C4-O1125.1
C9-C10-N1119.4
Dihedral Angle (°) **C6-C1-C7-C1237.5

Note: Data is representative of typical DFT B3LYP/6-311++G(d,p) calculations.

Part 3: Vibrational and Electronic Spectroscopy

Vibrational Analysis (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental FT-IR and FT-Raman spectra.[4] Key vibrational modes for MNBP include:

  • -NO₂ Group Vibrations : The asymmetric and symmetric stretching modes of the nitro group are typically strong in the IR spectrum and provide a clear signature.

  • -OCH₃ Group Vibrations : The C-O-C stretching and CH₃ rocking and stretching modes are characteristic of the methoxy substituent.

  • Biphenyl Core Vibrations : C-C stretching and C-H in-plane and out-of-plane bending modes of the phenyl rings dominate the spectrum.

The excellent agreement often found between calculated and experimental frequencies validates the accuracy of the optimized molecular geometry.[5]

Electronic Analysis (UV-Vis and FMOs)

The electronic properties of MNBP are dominated by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. This is best understood by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO : The HOMO is primarily localized on the methoxy-substituted phenyl ring, which is the electron-rich (donor) part of the molecule.

  • LUMO : The LUMO is predominantly localized on the nitro-substituted phenyl ring, the electron-deficient (acceptor) part.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap indicates that the molecule can be more easily excited, which is directly related to its reactivity and its optical properties.[6] The main electronic transition observed in the UV-Vis spectrum of MNBP corresponds to the promotion of an electron from the HOMO to the LUMO (π → π* transition). This transition represents the Intramolecular Charge Transfer (ICT) from the donor to the acceptor end of the molecule.[7]

FMO d_label HOMO a_label LUMO HOMO E_HOMO LUMO E_LUMO HOMO->LUMO ΔE = hν (ICT)

Caption: Intramolecular Charge Transfer (ICT) represented by the HOMO-LUMO transition.

Table 2: Calculated Electronic Properties
PropertyValueUnit
HOMO Energy-6.25eV
LUMO Energy-2.55eV
HOMO-LUMO Gap (ΔE)3.70eV
Dipole Moment (μ)7.5Debye

Note: Representative values from DFT calculations.

Part 4: Non-Linear Optical (NLO) Properties

The significant NLO response of MNBP is its most defining characteristic. This arises from the change in the molecule's dipole moment upon electronic excitation. The key parameter that quantifies the second-order NLO response is the first-order hyperpolarizability (β).[8]

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The push-pull nature of MNBP breaks the inversion symmetry, and the efficient ICT between the donor and acceptor groups leads to a large hyperpolarizability. Computational chemistry is an invaluable tool for predicting β values, guiding the synthesis of new materials with enhanced NLO properties.[9] A large dipole moment (μ) and a small HOMO-LUMO gap (ΔE) are generally indicative of a large β value.[10]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide profound insights into the structure-property relationships of this compound. The computational framework allows for a detailed analysis of its non-planar geometry, the vibrational signatures of its functional groups, and the critical role of intramolecular charge transfer in its electronic and nonlinear optical properties. The strong correlation between theoretical predictions and experimental observations not only validates the computational models but also establishes a reliable protocol for the in silico design and screening of next-generation NLO materials. This guide serves as a foundational resource for professionals seeking to understand and exploit the unique characteristics of push-pull organic systems for advanced technological applications.

References

exploring the electronic properties of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Methoxy-4'-nitrobiphenyl

Abstract

This compound (MNB) is a prototypical "push-pull" molecule, featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated biphenyl system. This electronic asymmetry imparts significant and fascinating properties, including pronounced solvatochromism, potential for nonlinear optical (NLO) activity, and distinct electrochemical behavior. This guide provides a comprehensive exploration of the electronic landscape of MNB, grounded in experimental methodologies and computational analysis. We will delve into the causality behind its intramolecular charge transfer (ICT) characteristics and provide field-proven protocols for its characterization, aimed at researchers in materials science, chemistry, and drug development.

Molecular Architecture and Synthesis

The foundation of MNB's electronic properties lies in its structure: a biphenyl core functionalized with a donor group and an acceptor group in a para-para' configuration. This arrangement maximizes electronic communication across the π-conjugated system.

The most common and efficient synthesis of MNB is achieved via a Palladium-catalyzed Suzuki cross-coupling reaction.[1][2] This method offers high yields and specificity.

Protocol: Suzuki Cross-Coupling Synthesis of MNB

This protocol is adapted from established methodologies for aryl-aryl bond formation.[1]

  • Reactant Preparation : In a reaction vessel suitable for reflux, combine 1-bromo-4-methoxybenzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as [Pd(PPh₃)₄] (0.04 eq).

  • Solvent and Base Addition : Add a biphasic solvent system of toluene and ethanol, followed by an aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃). The base is critical for the transmetalation step of the catalytic cycle.

  • Reaction Execution : Heat the mixture to reflux (typically around 80-100 °C) with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

  • Workup and Extraction : After cooling to room temperature, add water and extract the product into an organic solvent like chloroform or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification reactants 1. Combine Reactants - 1-bromo-4-methoxybenzene - 4-nitrophenylboronic acid - [Pd(PPh3)4] catalyst solvents 2. Add Solvents & Base - Toluene/Ethanol - 2M Na2CO3 (aq) reactants->solvents In reaction vessel reflux 3. Reflux (80-100 °C) - 24-48 hours - Inert Atmosphere solvents->reflux Heat & Stir extract 4. Extraction - Add H2O - Extract with Chloroform reflux->extract After cooling purify 5. Purification - Dry over MgSO4 - Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the Suzuki cross-coupling synthesis of MNB.

Linear Optical Properties and Solvatochromism

A defining characteristic of MNB is its solvatochromism—the change in the color of a solution as the solvent is changed.[3] This phenomenon is a direct consequence of the molecule's large change in dipole moment upon photoexcitation. The ground state has a moderate dipole moment, but the first excited state is highly polar, characterized by a significant intramolecular charge transfer (ICT) from the methoxy-substituted ring (donor) to the nitro-substituted ring (acceptor).

Polar solvents stabilize the highly polar excited state more than the less polar ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.[4]

Protocol: Characterization of Solvatochromic Behavior
  • Stock Solution Preparation : Prepare a concentrated stock solution of MNB (e.g., 1 mM) in a volatile, non-polar solvent like dichloromethane. This ensures accurate dilution into various solvents.

  • Solvent Selection : Select a range of solvents with varying polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol, water).

  • Sample Preparation : Prepare a series of dilute solutions (e.g., 10 µM) by adding a small, precise volume of the stock solution to a cuvette containing each of the selected solvents. Ensure the final concentration is identical across all samples.

  • UV-Vis Spectroscopy : Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 500 nm. Use the pure solvent as the reference for each measurement.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for the prominent ICT band in each solvent. Plot λ_max (or its corresponding transition energy, E_T) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic trend.

SolventDielectric Constant (ε)λ_max (nm) (Illustrative)
Hexane1.88~300
Toluene2.38~310
Acetone20.7~325
Acetonitrile37.5~330
Methanol32.7~335

Note: The λ_max values are illustrative, based on the expected behavior of push-pull nitrobiphenyl systems.

Caption: Intramolecular Charge Transfer (ICT) mechanism in MNB.

Electrochemical Properties

The electronic structure of MNB makes it electrochemically active. The nitro group is a well-known electroactive moiety that can be readily reduced. Cyclic Voltammetry (CV) is a powerful technique to probe the reduction and oxidation potentials of MNB, providing direct experimental insight into the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

The reduction of the nitro group typically occurs in a quasi-reversible, multi-electron step to form a hydroxylamino group.[5] The potential at which this occurs is a reflection of the LUMO energy level; a more easily reduced compound (less negative potential) has a lower LUMO energy.

Protocol: Cyclic Voltammetry of MNB
  • Electrochemical Cell Setup : Assemble a standard three-electrode cell.

    • Working Electrode : Glassy Carbon Electrode (GCE), polished to a mirror finish.

    • Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode : Platinum wire or mesh.

  • Electrolyte Solution : Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile. The electrolyte is essential to ensure conductivity.

  • Analyte Addition : Add MNB to the electrolyte solution to a final concentration of approximately 1 mM.

  • Deaeration : Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • CV Measurement :

    • Scan the potential from an initial value where no reaction occurs (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and then reverse the scan back to the starting potential.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.[6]

  • Data Analysis : Identify the cathodic peak potential (E_pc) corresponding to the reduction of the nitro group. From this, the LUMO energy can be estimated using empirical relationships that correlate reduction potential to orbital energy.

G cluster_cell Three-Electrode Cell we Working Electrode (GCE) potentiostat Potentiostat we->potentiostat Measures Current (I) solution Solution: - MNB Analyte (1 mM) - Supporting Electrolyte (0.1M TBAPF6) - Acetonitrile Solvent re Reference Electrode (Ag/AgCl) ce Counter Electrode (Pt wire) potentiostat->we Controls Potential (E) potentiostat->re Measures E vs. Ref potentiostat->ce

Caption: Experimental setup for Cyclic Voltammetry analysis.

Computational Modeling and Frontier Orbitals

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic properties of MNB, complementing experimental findings.[7][8] DFT calculations can accurately predict key parameters that govern the molecule's behavior.

  • Dipole Moment (µ) : Calculations can quantify the change in dipole moment between the ground and excited states, confirming the ICT character responsible for solvatochromism.

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter.[9] A smaller gap generally corresponds to a molecule that absorbs light at longer wavelengths and is more polarizable. For MNB, the HOMO is typically localized on the electron-rich methoxy-phenyl moiety, while the LUMO is concentrated on the electron-deficient nitro-phenyl ring.[10] This spatial separation is the hallmark of a charge-transfer system.

  • Nonlinear Optical (NLO) Properties : The significant difference in electron density between the ground and excited states suggests that MNB should possess a large first hyperpolarizability (β), a key indicator of second-order NLO activity.[11][12] Molecules with strong ICT character are prime candidates for applications like frequency doubling.[13]

Computed PropertyTypical DFT Result (Illustrative)Significance
Ground State Dipole Moment (µ_g)~5-7 DebyeIndicates inherent polarity.
HOMO Energy~ -6.5 eVEnergy of the highest energy electrons (donor).
LUMO Energy~ -2.5 eVEnergy of the lowest energy empty state (acceptor).
HOMO-LUMO Gap (ΔE)~ 4.0 eVCorresponds to the primary electronic transition (UV region).
First Hyperpolarizability (β)HighSuggests potential for second-order NLO applications.

Note: These values are illustrative and depend on the specific functional and basis set used in the DFT calculation.

Conclusion

This compound serves as an exemplary model for understanding the electronic properties of push-pull organic molecules. Its behavior is dominated by a strong intramolecular charge transfer character, which is directly observable through pronounced solvatochromism and predictable through its electrochemical signature. The convergence of experimental data from UV-Vis spectroscopy and cyclic voltammetry with theoretical predictions from computational modeling provides a robust and self-validating framework for its characterization. The insights gained from studying MNB are directly applicable to the rational design of advanced materials for applications in sensing, nonlinear optics, and molecular electronics.

References

An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Toxicological Landscape of a Novel Biphenyl Derivative

4-Methoxy-4'-nitrobiphenyl is a biphenyl derivative with potential applications in organic synthesis, including the preparation of pharmaceuticals and dyes.[1][2] As with any novel chemical entity destined for further development, a thorough and early assessment of its toxicological profile is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, mechanism-centric strategy, beginning with in silico predictions and progressing to targeted in vitro assays. The objective is to "fail fast, fail early" by identifying potential liabilities, thereby conserving resources for the most promising candidates.[3]

Physicochemical Characterization: The Foundation of Toxicological Assessment

A fundamental understanding of a compound's physicochemical properties is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[4]
Molecular Weight 229.23 g/mol PubChem[4]
CAS Number 2143-90-0PubChem[4]
IUPAC Name 1-(4-methoxyphenyl)-4-nitrobenzenePubChem[4]
Computed LogP 3.8PubChem[4]
Computed Water Solubility Data not readily available-
Physical Description Solid (predicted)-

The computed LogP value of 3.8 suggests that this compound is a lipophilic compound. This has significant implications for its toxicological profile, including the potential for bioaccumulation and membrane interactions. The lack of readily available experimental data on water solubility underscores the importance of empirical determination as a first step in any in vitro testing cascade.

In Silico Toxicity Prediction: A First Look into Potential Hazards

Before embarking on resource-intensive in vitro studies, a robust in silico assessment can provide valuable insights into the potential toxicological liabilities of this compound.[5][6] Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for predicting a range of toxicological endpoints based on the chemical's structure.[5]

Recommended In Silico Modeling Approaches
  • Genotoxicity Prediction: Utilize expert systems like Derek Nexus or the OECD QSAR Toolbox to identify structural alerts for mutagenicity and clastogenicity.[7] The presence of the nitroaromatic moiety is a well-known structural alert for genotoxicity, often mediated through reductive metabolism to reactive hydroxylamine and nitroso intermediates.[8][9]

  • Carcinogenicity Prediction: While a definitive assessment requires long-term animal studies, in silico models can provide an initial indication of carcinogenic potential based on structural analogy to known carcinogens.

  • ADME Prediction: Models to predict properties such as plasma protein binding, cytochrome P450 (CYP) inhibition, and potential for hERG channel inhibition are crucial for contextualizing the in vitro assay results.

  • Organ-Specific Toxicity: Predictive models for hepatotoxicity and nephrotoxicity should be considered, given that the liver and kidneys are common targets for xenobiotic toxicity.[10]

cluster_in_silico In Silico Toxicity Prediction Workflow start Input: this compound Structure qsar QSAR Modeling start->qsar genotox_pred Genotoxicity Prediction (e.g., Ames, Micronucleus) qsar->genotox_pred Structural Alerts carcino_pred Carcinogenicity Prediction qsar->carcino_pred adme_pred ADME Prediction (e.g., CYP Inhibition, hERG) qsar->adme_pred organ_tox_pred Organ-Specific Toxicity (e.g., Hepatotoxicity) qsar->organ_tox_pred report Integrated Hazard Assessment Report genotox_pred->report carcino_pred->report adme_pred->report organ_tox_pred->report

Caption: In Silico Toxicity Prediction Workflow for this compound.

In Vitro Toxicity Screening: A Tiered Approach to Mechanistic Insights

Based on the in silico predictions and the known toxicology of nitroaromatic compounds, a tiered in vitro testing strategy is proposed. This strategy is designed to provide a comprehensive initial assessment of cytotoxicity and genotoxicity, in line with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[11][12]

Tier 1: Cytotoxicity Assessment

The initial step in any in vitro screening cascade is to determine the concentration range over which the compound elicits cytotoxic effects. This information is crucial for selecting appropriate concentrations for subsequent, more specific assays like genotoxicity tests.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Culture:

    • Select a relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), to provide insights into potential target organs.

    • Culture the cells in the appropriate medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a range of concentrations to be tested.

    • Treat the cells with the various concentrations of the compound, including a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[14][15] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[11]

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the potential of a substance to induce gene mutations.[3][11]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test compound is assessed for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

  • Methodology:

    • Strain Selection: Use a panel of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.[11] This is particularly important for nitroaromatic compounds.

    • Treatment: Expose the bacterial strains to a range of concentrations of this compound.

    • Plating and Incubation: Plate the treated bacteria on a histidine-deficient agar medium and incubate for 48-72 hours.

    • Scoring: Count the number of revertant colonies and compare it to the negative (vehicle) control. A significant, dose-dependent increase in the number of revertant colonies is indicative of mutagenic potential.

2. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[3][11]

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that are formed from chromosome fragments or whole chromosomes that fail to segregate properly during mitosis.[11]

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

    • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 55±5% cytotoxicity.[11]

    • Treatment: Expose the cells to at least three concentrations of this compound, along with negative and positive controls, both with and without S9 metabolic activation.

    • Cytokinesis Block: Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.[11]

    • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

    • Scoring: Score the frequency of micronuclei in binucleated cells. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

cluster_in_vitro In Vitro Toxicity Screening Workflow start This compound cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT) start->cytotoxicity genotoxicity Tier 2: Genotoxicity Assays cytotoxicity->genotoxicity Determine Concentration Range ames Ames Test (OECD 471) - Gene Mutations genotoxicity->ames micronucleus Micronucleus Test (OECD 487) - Chromosomal Damage genotoxicity->micronucleus data_analysis Data Analysis & Interpretation ames->data_analysis micronucleus->data_analysis risk_assessment Initial Risk Assessment data_analysis->risk_assessment

References

Methodological & Application

Synthesis of 4-Methoxy-4'-nitrobiphenyl via Suzuki-Miyaura Cross-Coupling: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a semi-rigid backbone for constructing complex molecular architectures. The targeted synthesis of unsymmetrically substituted biphenyls, such as 4-Methoxy-4'-nitrobiphenyl, is of paramount importance as these compounds serve as crucial intermediates in the development of pharmaceuticals, liquid crystals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2][3]

This document provides a comprehensive guide for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern the reaction, empowering researchers to troubleshoot and adapt the protocol for their specific needs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Dissection

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is critical for optimizing reaction conditions and rationalizing the role of each reagent. The process comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (1-bromo-4-nitrobenzene). This step forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species (4-methoxyphenylboronic acid) to the palladium center. This step is critically dependent on the presence of a base.[5][8] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[9][10][11]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This concerted step forms the new carbon-carbon bond of the desired biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar¹)X pd0->oxidative_addition Oxidative Addition aryl_halide Ar¹-X (1-Bromo-4-nitrobenzene) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (4-Methoxyphenylboronic acid) boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate product Ar¹-Ar² (Product) base Base (e.g., K₂CO₃) base->boronate transmetalation Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) boronate->transmetalation oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for a 5 mmol scale and can be adapted for larger quantities. Adherence to anhydrous and anaerobic techniques is critical for achieving high yields.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.011.01 g5.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.960.91 g6.01.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56173 mg0.150.03 (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g10.02.0
1,4-DioxaneC₄H₈O₂88.1125 mL--
Deionized WaterH₂O18.025 mL--
Equipment
  • 100 mL two-neck round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Septa, needles, and syringes

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Column chromatography setup or recrystallization apparatus

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Overview cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation a 1. Assemble & Flame-Dry Glassware b 2. Add Solid Reagents a->b c 3. Evacuate & Backfill with Inert Gas b->c d 4. Add & Degas Solvents c->d e 5. Heat to Reflux (100 °C) d->e f 6. Monitor by TLC e->f g 7. Cool & Quench Reaction f->g h 8. Liquid-Liquid Extraction g->h i 9. Dry & Concentrate Organic Phase h->i j 10. Purify by Chromatography/Recrystallization i->j k 11. Characterize Product (NMR, MS) j->k

Caption: High-level workflow for the synthesis of this compound.

  • Preparation:

    • Assemble and flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under a stream of inert gas. Allow to cool to room temperature.

    • To the flask, add 1-bromo-4-nitrobenzene (1.01 g), 4-methoxyphenylboronic acid (0.91 g), potassium carbonate (1.38 g), and tetrakis(triphenylphosphine)palladium(0) (173 mg).

    • Rationale: Flame-drying removes adsorbed water, which can interfere with the catalyst. K₂CO₃ is a moderately strong base sufficient for activating the boronic acid without promoting significant side reactions.[10] A slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide.

  • Reaction Setup:

    • Seal the flask with septa and evacuate and backfill with inert gas (e.g., Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Using a syringe, add 1,4-dioxane (25 mL) and deionized water (5 mL).

    • Degas the resulting mixture by bubbling inert gas through the solution for 15-20 minutes. The solution should appear as a yellow suspension.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, leading to catalyst death and poor yields.[12] The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[6]

  • Execution & Monitoring:

    • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material (1-bromo-4-nitrobenzene) and the reaction mixture. The reaction is complete upon the disappearance of the starting aryl bromide spot (typically 4-12 hours).

    • Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle. TLC provides a simple, qualitative method to determine reaction completion, preventing unnecessary heating that could lead to product degradation.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and deionized water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by either:

      • Column Chromatography: Using silica gel with a hexanes/ethyl acetate gradient.

      • Recrystallization: From a suitable solvent such as ethanol or isopropanol, to yield this compound as a pale-yellow solid.

Trustworthiness: Product Validation and Characterization

Confirming the identity and purity of the final product is a non-negotiable step for scientific integrity.

  • Expected Yield: 75-90%

  • Physical Appearance: Pale-yellow crystalline solid.

  • Melting Point: ~110-112 °C

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum should be consistent with the desired structure. Key expected signals include:

    • ~8.28 ppm (d, 2H, aromatic protons ortho to NO₂)

    • ~7.70 ppm (d, 2H, aromatic protons meta to NO₂)

    • ~7.60 ppm (d, 2H, aromatic protons ortho to OCH₃)

    • ~7.02 ppm (d, 2H, aromatic protons meta to OCH₃)

    • ~3.88 ppm (s, 3H, methoxy protons)

    • Note: NMR data for the target compound can be found in supporting information of related syntheses.[13][14]

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Will further confirm the carbon skeleton of the biphenyl product.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₁₁NO₃, M.W. = 229.23 g/mol ).

Safety and Hazard Considerations

  • Reagents: Palladium catalysts are expensive and toxic; handle with care in a well-ventilated fume hood. Aryl halides and boronic acids can be irritants.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon standing; always use freshly opened or tested solvent.[12]

  • Reaction Exotherms: While typically well-behaved on a lab scale, Suzuki couplings can be exothermic. For large-scale reactions, consider controlling the addition of one of the reagents to manage the heat output.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for modern organic synthesis. The protocol detailed herein provides a reliable and high-yielding pathway to this compound. By understanding the mechanistic underpinnings of the catalytic cycle and adhering to rigorous experimental technique, researchers can confidently apply this methodology to access a wide range of valuable biaryl compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: 4-Methoxy-4'-nitrobiphenyl in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a cornerstone in the molecular architecture of calamitic (rod-like) liquid crystals, forming the rigid core essential for the generation of mesophases.[1][2][3] The strategic placement of terminal substituents on this core dictates the material's physical properties, such as its clearing point, viscosity, and dielectric anisotropy. Among the vast library of precursors for these advanced materials, 4-Methoxy-4'-nitrobiphenyl (MNB) stands out as a particularly versatile and crucial intermediate.

This document serves as a detailed technical guide for researchers and scientists in materials science and drug development. It outlines the strategic importance of MNB and provides validated, step-by-step protocols for its synthesis and subsequent conversion into target liquid crystalline molecules, specifically focusing on the synthesis of cyanobiphenyls, a commercially significant class of liquid crystals.

The Strategic Importance of this compound in Liquid Crystal Design

Molecular Architecture and Mesomorphism

The structure of this compound is intrinsically suited for creating liquid crystalline materials. Its key features include:

  • Rigid Biphenyl Core: Provides the necessary structural rigidity and linearity for the formation of ordered, fluid phases (mesophases).

  • Electron-Donating Methoxy Group (-OCH₃): This group at one terminus contributes to the molecule's polarity and can influence the stability and type of mesophase formed in the final product.[4]

  • Electron-Withdrawing Nitro Group (-NO₂): While nitro-substituted biphenyls themselves can exhibit liquid crystalline properties[5][6], the primary value of the nitro group lies in its synthetic versatility. It serves as an excellent chemical handle, readily converted into other critical functional groups, most notably the cyano (-CN) group.

MNB as a Precursor to Cyano-Substituted Mesogens

The 4-alkoxy-4'-cyanobiphenyls are among the most well-studied and widely applied liquid crystal families, prized for their stable nematic phases and positive dielectric anisotropy. MNB is a foundational precursor for these materials. The synthetic strategy hinges on the transformation of the nitro group into a cyano group, a conversion that proceeds through a stable amine intermediate. This multi-step pathway is reliable and scalable.

Overall Synthetic Pathway Visualization

The diagram below illustrates the high-level synthetic route from MNB to a target 4-methoxy-4'-cyanobiphenyl liquid crystal. This pathway highlights the key transformations that leverage the unique reactivity of the nitro group.

G cluster_0 Synthetic Pathway This compound Precursor This compound 4-Amino-4'-methoxybiphenyl Intermediate 4-Amino-4'-methoxybiphenyl This compound->4-Amino-4'-methoxybiphenyl Reduction (e.g., SnCl2/HCl) Diazonium Salt Reactive Intermediate Diazonium Salt 4-Amino-4'-methoxybiphenyl->Diazonium Salt Diazotization (NaNO2/HCl) 4-Methoxy-4'-cyanobiphenyl Target LC 4-Methoxy-4'-cyanobiphenyl Diazonium Salt->4-Methoxy-4'-cyanobiphenyl Sandmeyer Reaction (CuCN)

Caption: Synthetic route from MNB to a cyanobiphenyl LC.

Synthesis of the Precursor: this compound

The most efficient and widely used method for synthesizing unsymmetrical biphenyls like MNB is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Protocol 1: Suzuki Coupling for MNB Synthesis

This protocol details the synthesis of MNB from 4-bromoanisole and 4-nitrophenylboronic acid.

Reaction Scheme: (4-MeO)C₆H₄Br + (4-NO₂)C₆H₄B(OH)₂ --[Pd Catalyst, Base]--> (4-MeO)C₆H₄-C₆H₄(4-NO₂)

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromoanisole187.045.61 g30.0 mmol1.0
4-Nitrophenylboronic Acid166.955.51 g33.0 mmol1.1
Pd(PPh₃)₄1155.56347 mg0.3 mmol0.01
Sodium Carbonate (Na₂CO₃)105.996.36 g60.0 mmol2.0
Toluene-150 mL--
Ethanol-50 mL--
Water-50 mL--

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromoanisole (5.61 g), 4-nitrophenylboronic acid (5.51 g), sodium carbonate (6.36 g), and tetrakis(triphenylphosphine)palladium(0) (347 mg).

  • Solvent Addition: Add the solvent mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) will contain the product.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish solid, can be purified by recrystallization from hot ethanol to yield pale yellow crystals of this compound.

    • Expected Yield: 85-95%

    • Melting Point: 109-111 °C

Conversion to the Key Amine Intermediate

The reduction of the nitro group to an amine is a pivotal step. Catalytic hydrogenation is a clean method, but reduction using metals in acidic media, such as tin(II) chloride, is often more practical and scalable in a standard laboratory setting.[9]

Protocol 2: Reduction of MNB to 4-Amino-4'-methoxybiphenyl

This protocol uses tin(II) chloride dihydrate in ethanol.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
This compound229.244.58 g20.0 mmol1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6318.05 g80.0 mmol4.0
Ethanol (Absolute)-200 mL--
Conc. Hydrochloric Acid (HCl)-~20 mL--
30% NaOH solution-As needed--

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve this compound (4.58 g) in absolute ethanol (200 mL) with gentle heating.

  • Reagent Addition: To the warm solution, add tin(II) chloride dihydrate (18.05 g). A white precipitate may form.

  • Acidification & Reflux: Slowly add concentrated hydrochloric acid (~20 mL) until the solution becomes clear. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching & Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture by adding 30% aqueous NaOH solution dropwise. This will precipitate tin hydroxides. Caution: This neutralization is highly exothermic. The final pH should be ~8-9.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting solid can be recrystallized from ethanol/water to yield 4-Amino-4'-methoxybiphenyl as a white to off-white solid.

    • Expected Yield: 80-90%

Synthesis of a Target Liquid Crystal: 4-Methoxy-4'-cyanobiphenyl

The final step involves the conversion of the amino group to a cyano group via the Sandmeyer reaction.[10][11] This classic transformation proceeds through an intermediate diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[12]

Protocol 3: The Sandmeyer Reaction

This protocol details the two-part process of diazotization followed by cyanation.

Part A: Diazotization

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Amino-4'-methoxybiphenyl199.243.98 g20.0 mmol1.0
Conc. Hydrochloric Acid (HCl)-15 mL--
Water-15 mL--
Sodium Nitrite (NaNO₂)69.001.52 g22.0 mmol1.1

Part B: Cyanation

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Copper(I) Cyanide (CuCN)89.562.15 g24.0 mmol1.2
Sodium Cyanide (NaCN)49.012.35 g48.0 mmol2.4
Water-30 mL--

Step-by-Step Methodology:

  • Diazotization Setup: In a 250 mL beaker, suspend 4-Amino-4'-methoxybiphenyl (3.98 g) in a mixture of water (15 mL) and concentrated HCl (15 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.52 g) in 10 mL of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. The resulting clear solution contains the diazonium salt. Crucially, this solution must be used immediately.

  • Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (2.15 g) and sodium cyanide (2.35 g) in 30 mL of water. Warm gently if necessary to achieve dissolution, then cool to 0-5 °C. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up & Purification: Cool the mixture and extract with dichloromethane (3 x 75 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Visualization of the Sandmeyer Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Product Isolation A Amine + HCl/H2O Cool to 0-5 °C D Diazotization Add B to A (Keep < 5 °C) A->D B NaNO2 Solution (Cold) B->D C CuCN/NaCN Solution Cool to 0-5 °C E Sandmeyer Coupling Add Diazonium Salt to C (Vigorous N2 evolution) C->E D->E IMMEDIATELY F Decomposition Warm to 60 °C E->F G Extraction (DCM) F->G H Purification (Chromatography/ Recrystallization) G->H I Final Product H->I

References

The Strategic Utility of 4-Methoxy-4'-nitrobiphenyl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold represents a "privileged structure." Its rigid, yet conformationally adaptable nature allows it to serve as a versatile framework for constructing a vast array of pharmacologically active molecules and functional materials.[1][2] The strategic functionalization of the biphenyl core is paramount, transforming a relatively inert hydrocarbon into a reactive intermediate poised for further elaboration. 4-Methoxy-4'-nitrobiphenyl stands out as a particularly valuable intermediate. The electron-donating methoxy group and the electron-withdrawing nitro group provide orthogonal handles for synthetic manipulation, offering a pre-programmed blueprint for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, grounded in mechanistic understanding and field-proven protocols.

Part 1: Synthesis of the Intermediate: this compound

The construction of the biaryl bond is the critical step in synthesizing this compound. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the methods of choice due to their high efficiency, functional group tolerance, and mild reaction conditions.[3][4]

Preferred Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is often the most practical and environmentally benign approach due to the stability and low toxicity of the boronic acid reagents.[3][5]

Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodo-nitrobenzene), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (4-methoxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling[8]
ParameterValueRationale / Notes
Aryl Halide 4-Nitro-1-iodobenzeneIodides are more reactive than bromides or chlorides in the oxidative addition step.
Boronic Acid 4-Methoxyphenylboronic acidStable, commercially available organoboron reagent.
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄Common palladium precursors. Ligandless systems can also be effective.[8]
Base K₂CO₃ or Na₂CO₃ (aq)Activates the boronic acid for transmetalation.
Solvent Toluene/Water or Dioxane/WaterBiphasic system is common, facilitating the reaction and work-up.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.
Typical Yield >90%High efficiency is characteristic of this reaction.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equiv), 4-nitro-1-iodobenzene (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via cannula or syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a yellow solid.

Alternative Method: Stille Cross-Coupling

The Stille reaction couples an organotin reagent with an organic halide. While highly effective, the toxicity of organotin compounds makes it a less favored route in many contexts, especially for pharmaceutical development.[4][9] However, it remains a powerful tool, particularly for complex substrates. A verified procedure for synthesizing this compound via a Stille coupling has been published in Organic Syntheses, highlighting its reliability.[9]

Part 2: Application as a Synthetic Intermediate

The true value of this compound lies in the differential reactivity of its functional groups. The nitro group is a versatile precursor to an amine, which is a cornerstone functional group in a vast number of bioactive molecules.

Key Transformation: Reduction to 4'-Methoxy-[1,1'-biphenyl]-4-amine

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[10] This conversion dramatically alters the electronic properties of the phenyl ring, transforming it from electron-poor to electron-rich and converting a meta-director into a potent ortho-, para-director.

Underlying Mechanism: Nitro Group Reduction

The reduction is a six-electron process that can proceed through several intermediates. With metal/acid systems (e.g., Sn/HCl), the mechanism involves a series of single-electron transfers (SET) from the metal surface.[1][11]

  • Initial Reduction: The nitro group is reduced to a nitroso group.

  • Further Reduction: The nitroso group is rapidly reduced to a hydroxylamine.

  • Final Reduction: The hydroxylamine is finally reduced to the corresponding amine.

Nitro_Reduction Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, 2H⁺

Caption: Stepwise pathway for nitro group reduction.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction[1]

This method is often preferred for its clean reaction profile and simple work-up, as the only by-product is water.

ParameterValueRationale / Notes
Catalyst 10% Palladium on Carbon (Pd/C)Highly efficient heterogeneous catalyst. Easily removed by filtration.
Hydrogen Source H₂ gas or Transfer Hydrogenation (e.g., Ammonium Formate)H₂ gas requires specialized equipment. Transfer hydrogenation is often more convenient.
Solvent Ethanol or Ethyl AcetateGood solvents for the substrate and product; compatible with hydrogenation.
Temperature Room TemperatureThe reaction is typically highly exothermic and proceeds readily without heating.
Typical Yield >95%Generally quantitative or near-quantitative conversion.

Step-by-Step Methodology:

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equiv) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat three times. Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC. The disappearance of the yellow color of the starting material is also a good visual indicator.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield 4'-Methoxy-[1,1'-biphenyl]-4-amine, which is often pure enough for subsequent steps without further purification.

Example of Multi-Step Synthesis

The resulting 4'-methoxy-[1,1'-biphenyl]-4-amine is a valuable precursor itself. However, to illustrate the utility of the biphenyl scaffold, consider the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a molecule of interest for its potential biological properties.[12] This synthesis demonstrates how the core biphenyl structure, derived from our intermediate, can be further elaborated.

Multi_Step_Synthesis Start This compound Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Amine 4'-Methoxy-[1,1'-biphenyl]-4-amine Step1->Amine Step2 Sandmeyer Reaction 1. NaNO₂, HCl 2. KCN, CuCN Amine->Step2 Nitrile 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile Step2->Nitrile Step3 Hydrolysis (H₃O⁺, heat) Nitrile->Step3 CarboxylicAcid 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid Step3->CarboxylicAcid Step4 Esterification (DCC, DMAP, ArOH) CarboxylicAcid->Step4 FinalProduct Final Ester Product Step4->FinalProduct

Caption: A potential synthetic route from the intermediate to a complex ester.

This pathway highlights how the initial nitro group is strategically converted into a carboxylic acid via the amine and a subsequent Sandmeyer reaction, followed by hydrolysis. The resulting carboxylic acid is then coupled with a substituted phenol to form the final ester product.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its efficient preparation via modern cross-coupling reactions and the orthogonal reactivity of its methoxy and nitro functionalities provide a reliable and versatile platform for the synthesis of complex molecules. The protocols and mechanistic insights provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for the Characterization of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-4'-nitrobiphenyl is a key organic intermediate with applications in the synthesis of various functional materials, including liquid crystals, dyes, and pharmaceuticals. Its chemical structure, featuring a biphenyl core with electron-donating (methoxy) and electron-withdrawing (nitro) groups at opposite ends, imparts unique electronic and optical properties. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and ensuring its suitability for downstream applications. This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound, complete with field-proven protocols and expert insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the basic properties of this compound is crucial before delving into advanced analytical techniques.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃--INVALID-LINK--[1]
Molecular Weight 229.23 g/mol --INVALID-LINK--[1]
IUPAC Name 1-(4-methoxyphenyl)-4-nitrobenzene--INVALID-LINK--[1]
CAS Number 2143-90-0--INVALID-LINK--[1]

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for determining the purity of this compound due to its high resolution and sensitivity. The method separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices: A C18 or a biphenyl stationary phase is selected for its affinity for aromatic compounds, enabling effective separation from non-polar and polar impurities.[2][3] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is acidified with formic or acetic acid to suppress the ionization of any potential phenolic impurities, thereby ensuring sharp, symmetrical peaks.[2] UV detection is highly effective as the conjugated biphenyl system and the nitro group are strong chromophores.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for calibration standards.

  • HPLC System and Conditions:

ParameterRecommended Setting
Column C18 or Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 270 nm[4]
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from standards of known concentrations.

Expected Results: A major peak corresponding to this compound should be observed at a specific retention time. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For this compound, it provides both retention time data for identification and a mass spectrum for structural confirmation.

Causality Behind Experimental Choices: A non-polar capillary column, such as a DB-5ms, is suitable for the separation of biphenyl derivatives. Electron Ionization (EI) is employed to generate a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. The temperature program is designed to ensure the elution of the analyte as a sharp peak without thermal degradation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (1:50 for higher concentrations)
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
  • Data Analysis: Identify the peak for this compound based on its retention time. The corresponding mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.

Expected Results: The mass spectrum will show a molecular ion peak [M]⁺• at m/z 229. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO (m/z 30) and NO₂ (m/z 46).[5]

Spectroscopic Techniques: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the chemical structure.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak.[6][7] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • NMR Spectrometer Conditions:

    • Instrument: 400 MHz or higher field strength NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: TMS at 0.00 ppm.

  • Data Acquisition and Processing: Acquire the spectra using standard pulse sequences. Process the data with appropriate software to obtain the final spectra.

Expected ¹H NMR Data (in CDCl₃): [6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.9s3H-OCH₃
~7.0d2HProtons ortho to -OCH₃
~7.6d2HProtons meta to -OCH₃
~7.7d2HProtons meta to -NO₂
~8.3d2HProtons ortho to -NO₂

Expected ¹³C NMR Data (in CDCl₃): [6]

Chemical Shift (ppm)Assignment
~55.5-OCH₃
~114.5Carbons ortho to -OCH₃
~124.0Carbons ortho to -NO₂
~128.5Carbons meta to -OCH₃
~129.0Carbons meta to -NO₂
~132.0Carbon attached to -OCH₃
~147.0Carbon attached to -NO₂
~147.5Quaternary carbon of the nitro-substituted ring
~160.0Quaternary carbon of the methoxy-substituted ring
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Causality Behind Experimental Choices: The KBr pellet method is a common technique for solid samples, where the sample is dispersed in a matrix that is transparent to infrared radiation.[8] Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[8]

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600, 1480Aromatic C=C stretch
~1520, 1340Asymmetric and symmetric N-O stretch of -NO₂
~1250Asymmetric C-O-C stretch (aryl ether)
~1030Symmetric C-O-C stretch (aryl ether)
~830Out-of-plane C-H bend (para-disubstituted rings)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Causality Behind Experimental Choices: Solvents of varying polarity, such as hexane (non-polar) and ethanol (polar), are used to observe potential shifts in the absorption maxima (solvatochromism), which can provide insights into the nature of the electronic transitions.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the absorption maximum.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm, using the pure solvent as a blank.

Expected Results: The conjugated biphenyl system will result in strong π → π* transitions. A significant absorption maximum (λmax) is expected in the UV region, typically between 250-350 nm. The exact position of λmax may shift depending on the solvent polarity.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other phase transitions.[11][12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Expected Results: A sharp endothermic peak will be observed, with the peak maximum corresponding to the melting point of the compound. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[11][13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • TGA Conditions:

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a flow rate of 50 mL/min.

Expected Results: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant weight loss will be observed. The temperature at which decomposition begins is an indicator of the thermal stability of the compound.

Integrated Analytical Workflow

A logical and efficient workflow is essential for the comprehensive characterization of this compound.

G cluster_0 Initial Purity & Identity cluster_1 Structural Elucidation cluster_2 Physical Properties HPLC HPLC (Purity Assessment) NMR NMR (¹H & ¹³C) (Definitive Structure) HPLC->NMR If pure GCMS GC-MS (Identity Confirmation) GCMS->NMR If identity confirmed FTIR FTIR (Functional Groups) NMR->FTIR UVVis UV-Vis (Electronic Properties) FTIR->UVVis DSC DSC (Melting Point) UVVis->DSC TGA TGA (Thermal Stability) DSC->TGA End Fully Characterized Compound TGA->End Start Sample of This compound Start->HPLC Start->GCMS

Integrated workflow for characterizing this compound.

References

safe handling and disposal procedures for 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Hazard Assessment

4-Methoxy-4'-nitrobiphenyl (CAS No. 2143-90-0) is a biphenyl derivative utilized as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and dyes.[1][2] Its structure, featuring a nitro group and a methoxy group on separate phenyl rings, imparts specific reactivity but also necessitates stringent safety protocols.

This document provides a detailed guide for the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development. The primary hazards associated with this compound, as identified through Globally Harmonized System (GHS) classifications and data from related nitroaromatic compounds, include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of its dust form.[2]

Due to its nature as a fine powder, the principal routes of exposure are inhalation and dermal contact.[3] Adherence to the protocols outlined herein is critical to mitigate these risks and ensure a safe laboratory environment.

Section 2: Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its safe handling. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 2143-90-0[2][4]
Molecular Formula C₁₃H₁₁NO₃[4][5]
Molecular Weight 229.23 g/mol [2][4]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 110 °C[2]
Boiling Point 376.0±25.0 °C (Predicted)[2]
Solubility Insoluble in water; soluble in some organic solvents.[1][1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.[6] The goal is to minimize exposure to below permissible limits by first relying on facility design and then on personal barriers.

3.1 Engineering Controls: The First Line of Defense The primary engineering control for handling powdered chemicals is a properly functioning chemical fume hood.[7]

  • Chemical Fume Hood: All procedures involving the handling or transfer of this compound powder must be conducted within a certified chemical fume hood to control airborne particulates.[6][8] The sash provides a physical barrier and the ventilation system prevents inhalation exposure.[7]

  • Ventilated Enclosures: For high-precision weighing where fume hood drafts may affect balance accuracy, a dedicated exhausted balance enclosure or glove box is the preferred control method.[3][8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[6]

3.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 standards are required at all times.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.[6][9]

  • Hand Protection: Chemical-resistant nitrile gloves are suitable for incidental contact.[10] Gloves must be inspected for tears or punctures before each use and changed immediately upon known or suspected contamination.[6][9] Never reuse disposable gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned to protect against skin contact.[6][9]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is required.[6][9] All respirator use requires prior medical clearance and fit-testing.[9]

Section 4: Protocol for Safe Handling and Weighing

This protocol is designed to prevent the generation of dust and minimize operator exposure during routine handling.

4.1 Preparation

  • Designate a specific work area within a chemical fume hood for handling the compound.[3]

  • Cover the work surface with absorbent, disposable bench paper.[3]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood before introducing the chemical.

  • Ensure the container of this compound is at room temperature before opening to prevent moisture condensation.

4.2 Weighing and Transfer

  • Perform all weighing and transfer operations within the fume hood or a ventilated balance enclosure.[6][8]

  • Open the container slowly, facing away from the operator.

  • Use a dedicated spatula to carefully transfer the required amount of powder to a weigh boat or receiving vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.[6]

  • Keep the stock container tightly sealed when not in use.[11][12]

  • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

4.3 Post-Handling Decontamination

  • Wipe down the spatula and any non-disposable equipment with a damp cloth (using a suitable solvent if necessary). Dispose of the cloth as hazardous waste.

  • Carefully fold the contaminated bench paper inward and place it in the designated solid hazardous waste container.

  • Wipe the work surface within the fume hood with an appropriate cleaning solution.

  • Remove gloves and lab coat before leaving the work area and wash hands thoroughly with soap and water.[6][12]

Section 5: Emergency Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[6]

  • Ventilate: Ensure the spill is contained within a fume hood if possible. Increase ventilation.

  • Don PPE: Before cleanup, don the full required PPE, including respiratory protection.[6]

  • Contain & Clean:

    • For a solid spill, do not sweep with a dry brush .[6]

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material and the paper towel into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontaminate:

    • Clean the spill area with soap and water or an appropriate solvent.[6]

    • Collect all cleaning materials (wipes, gloves, etc.) and place them in the hazardous waste container.[6]

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Section 6: Protocol for Waste Generation and Disposal

Chemical waste must be handled in a manner that ensures safety and regulatory compliance. Improper disposal of nitroaromatic compounds can lead to significant environmental contamination.[13][14]

6.1 Waste Segregation and Collection

  • Identify Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE, weigh boats, wipes, and residual this compound.

    • Liquid Waste: Solutions containing this compound.

  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-top lids.[15]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components and their approximate concentrations.[15][16]

6.2 Disposal Procedure

  • Do Not Dispose via Drain or Trash: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer or regular trash.[17]

  • Consolidation: Collect waste in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: The final disposal of this compound waste must be managed by a licensed hazardous waste disposal contractor.[15][18]

  • Method of Destruction: The standard and required method for disposal of nitroaromatic compounds is high-temperature incineration at a permitted facility.[13][15][17] This process ensures complete destruction of the hazardous material.

Section 7: Workflow Visualization

The following diagram outlines the complete lifecycle for the safe use of this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_waste Waste & Disposal cluster_spill Emergency Response sds Review SDS & Plan Experiment ppe Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat sds->ppe eng Use Engineering Controls: - Chemical Fume Hood - Ventilated Balance sds->eng handle Protocol: Weigh & Transfer Compound ppe->handle eng->handle gen_waste Generate Hazardous Waste handle->gen_waste Routine Waste label_waste Protocol: Segregate & Label Waste (Solid & Liquid) gen_waste->label_waste dispose Arrange Disposal via Licensed Contractor (High-Temp Incineration) label_waste->dispose spill_event Spill Event spill_protocol Execute Spill Management Protocol spill_event->spill_protocol spill_protocol->gen_waste Cleanup Debris

Safe Handling and Disposal Workflow for this compound.

Section 8: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from --INVALID-LINK--

  • Echemi. (2019). This compound SDS. Retrieved from --INVALID-LINK--

  • Duke University Safety. (n.d.). Working Safely with Toxic Powders. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-METHOXY-3-NITROBIPHENYL - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime. Retrieved from --INVALID-LINK--

  • Environmental Protection Department, Hong Kong. (n.d.). Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Retrieved from --INVALID-LINK--

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from --INVALID-LINK--

  • Erickson, L. E., & Lee, K. H. (1989). Waste disposal technologies for polychlorinated biphenyls. Environmental Progress, 8(1), 17-25. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--

  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Retrieved from --INVALID-LINK--

  • University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Retrieved from --INVALID-LINK--

  • Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Polychlorinated Biphenyls (PCBs). Retrieved from --INVALID-LINK--

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency (EPA). (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from --INVALID-LINK--

  • University of California, Santa Barbara EHS. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxyphenol. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybiphenyl Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-4′-nitrobiphenyl. Retrieved from --INVALID-LINK--

  • Crawford, R. L. (Ed.). (2001). Biodegradation of nitroaromatic compounds and explosives. CRC press. Retrieved from --INVALID-LINK--

  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrobiphenyl. Retrieved from --INVALID-LINK--

  • ResearchGate. (1974). 4-Methoxy-4′-Nitrobiphenyl. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from --INVALID-LINK--

References

Application Note: High-Efficiency Synthesis of 4-Methoxy-4'-nitrobiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methoxy-4'-nitrobiphenyl, a key intermediate in pharmaceutical and materials science research.[1][2] We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds.[3] This document details the reaction mechanism, provides a step-by-step experimental protocol, outlines expected results, and offers a troubleshooting guide to address common challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and high-yield synthetic route.

Introduction: The Importance of Biaryl Synthesis

Substituted biphenyls are privileged scaffolds in medicinal chemistry and materials science.[2] this compound, in particular, serves as a crucial building block for synthesizing more complex molecules, including potential pharmaceutical agents and liquid crystals. The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful tools for constructing these biaryl systems.[4] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of stable organoboron reagents, and the generation of non-toxic byproducts.[5][6] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-nitrobenzene), forming a Pd(II) complex.[5] Electron-withdrawing groups on the aryl halide, such as the nitro group in this synthesis, facilitate this step.[4]

  • Transmetalation: The organic group from the organoboron species (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[6] The base forms a more nucleophilic boronate species, which then exchanges its organic substituent with the halide on the palladium complex.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 4-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene.

3.1 Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Suggested Purity
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂586-78-7202.01>98%
4-Methoxyphenylboronic acidC₇H₉BO₃4112-38-7151.96>97%
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd3375-31-3224.50Catalyst Grade
Tricyclohexylphosphine (PCy₃)C₁₈H₃₃P2622-14-2280.44>97%
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7138.21Anhydrous, >99%
1,4-DioxaneC₄H₈O₂123-91-188.11Anhydrous, >99.8%
Deionized WaterH₂O7732-18-518.02High Purity
Ethyl AcetateC₄H₈O₂141-78-688.11ACS Grade
Brine (Saturated NaCl)NaCl/H₂O7647-14-5--
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04ACS Grade

3.2 Equipment

  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (syringes, graduated cylinders, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

3.3 Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it exclusively in a fume hood.

  • Reagents: Aryl halides and boronic acids can be irritants. Avoid inhalation and skin contact.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst.[7] Ensure all steps involving the catalyst are performed under an inert atmosphere.

3.4 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 1-bromo-4-nitrobenzene (1.00 g, 4.95 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.83 g, 5.45 mmol, 1.1 equiv), and anhydrous potassium carbonate (1.37 g, 9.90 mmol, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add 25 mL of anhydrous 1,4-dioxane and 5 mL of deionized water via syringe.

  • Degassing: Bubble the inert gas through the stirred solvent mixture for 15-20 minutes to thoroughly degas the solution.[9]

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (22 mg, 0.099 mmol, 2 mol%) and tricyclohexylphosphine (56 mg, 0.198 mmol, 4 mol%). Quickly add the catalyst and ligand to the reaction flask against a positive flow of inert gas. Note: Using a pre-catalyst system like this is common. The Pd(II) is reduced in situ to the active Pd(0) species.[4]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.5 Purification

The resulting crude solid can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Product: this compound is usually a pale-yellow solid. Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Expected Results & Characterization

ParameterTypical Value / ObservationNotes
Expected Yield 85-95%Yields are dependent on reagent purity and reaction conditions.
Appearance Pale-yellow solid-
Molecular Formula C₁₃H₁₁NO₃-
Molecular Weight 229.24 g/mol [10]
Melting Point 109-111 °CLiterature values may vary slightly.
¹H NMR (CDCl₃) δ ~7.9-8.3 (d, 2H), ~7.5-7.8 (d, 2H), ~7.3-7.6 (d, 2H), ~6.9-7.1 (d, 2H), ~3.8 (s, 3H)Chemical shifts are approximate.
¹³C NMR (CDCl₃) δ ~160, 147, 145, 131, 129, 128, 124, 115, 55Chemical shifts are approximate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Catalyst (Pd(0)) or phosphine ligand oxidized due to air exposure.[7] 2. Insufficient Degassing: Oxygen present in the solvent or headspace. 3. Poor Reagent Quality: Impure starting materials or base.1. Use fresh catalyst and ligand; ensure proper inert atmosphere techniques. 2. Degas the solvent mixture thoroughly for at least 15-20 minutes.[9] 3. Use high-purity, anhydrous reagents.
Protodeboronation The C-B bond of the boronic acid is cleaved by water/protons, leading to a deboronated side product (anisole). This is a major side reaction.[7]1. Use a slight excess (1.1-1.2 equiv) of the boronic acid. 2. Ensure the base is fully dissolved. Stronger bases can sometimes accelerate the desired reaction over this side reaction.[11] 3. Minimize reaction time once the aryl halide is consumed.
Homocoupling Coupling of two boronic acid molecules (forming 4,4'-dimethoxybiphenyl) or two aryl halide molecules.[4]1. This is often promoted by oxygen.[4] Rigorous degassing is critical. 2. Ensure the correct stoichiometry and slow, controlled heating.
Dehalogenation The aryl halide is reduced to nitrobenzene.[4]This can occur if a hydride source is present. Ensure solvents are pure. Some bases or additives can promote this side reaction.
Difficult Purification Close-running spots on TLC, often due to homocoupled byproducts.[12][13]Optimize the chromatography eluent system. If homocoupling of the boronic acid is the issue, an acid/base wash during workup might help remove residual boronic acid species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and using high-purity reagents, researchers can consistently achieve high yields of the desired product. This protocol provides a solid foundation for the synthesis and can be adapted for various substituted biaryl compounds, making it an invaluable tool in chemical synthesis and drug development.

References

The Art and Science of Color and Form: Applications in the Synthesis of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices underlying the synthesis of dyes and polymers. Moving beyond a simple recitation of protocols, this document delves into the "why" behind the "how," offering field-proven insights into experimental design, reaction mechanisms, and the practical applications of these fascinating molecules. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: The World of Color - Synthesis and Applications of Organic Dyes

Organic dyes are colored compounds that can impart color to a substrate to which they are applied. Their synthesis is a cornerstone of industrial chemistry, with applications ranging from textiles and printing to cosmetics and pharmaceuticals.[1] The color of a dye is a consequence of its ability to absorb light in the visible region of the electromagnetic spectrum, a property dictated by its chemical structure, specifically the presence of chromophores and auxochromes.[2]

Azo Dyes: The Workhorses of the Dye Industry

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–).[3] They account for over 60% of the dyes used in industry and are prized for their brilliant colors, good fastness properties, and relatively simple synthesis.[3]

The synthesis of azo dyes is a two-step process: diazotization followed by azo coupling.[4]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a highly reactive diazonium salt.[4] The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.[5]

  • Azo Coupling: The diazonium salt, a potent electrophile, then reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, through an electrophilic aromatic substitution reaction to form the stable azo dye.[6] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.

Protocol 1: Synthesis of an Azo Dye - 1-(4-hydroxyphenylazo)-2-naphthol

This protocol details the synthesis of a vibrant red azo dye from 4-aminophenol and naphthalen-2-ol.

Materials:

  • 4-aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Naphthalen-2-ol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Preparation of the Diazonium Salt Solution [5]

  • In a 100-mL conical flask, dissolve 1.20 g of 4-aminophenol in 45 cm³ of water.

  • Slowly add 12 cm³ of concentrated hydrochloric acid while stirring until the 4-aminophenol is completely dissolved.

  • Cool the solution in an ice-water bath. Some 4-aminophenol may precipitate.

  • In a separate beaker, dissolve 0.70 g of NaNO₂ in 5 cm³ of water.

  • Slowly add the NaNO₂ solution dropwise to the cooled 4-aminophenol solution, ensuring the temperature remains between 0-5 °C. Stir continuously during the addition. The resulting pale grey, slightly turbid solution is the diazonium salt solution and should be used immediately.

Part B: Preparation of the Coupling Component Solution [5]

  • In a 100-mL beaker, dissolve 1.0 g of NaOH in 20 cm³ of water.

  • Weigh 1.44 g of naphthalen-2-ol and dissolve it in the NaOH solution. Stir until a clear solution is obtained.

  • Cool this solution in an ice-water bath.

Part C: Azo Coupling [5]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold alkaline naphthalen-2-ol solution (from Part B).

  • A voluminous brick-red precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 5-10 minutes to ensure the completion of the reaction.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator.

Safety Precautions: Concentrated acids and bases are corrosive. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Azo compounds may be harmful; avoid inhalation and skin contact.

Triphenylmethane Dyes: Brilliant Hues and pH Indicators

Triphenylmethane dyes are a class of intensely colored synthetic dyes based on the triphenylmethane skeleton.[7] They are known for their exceptional brilliance and are used in applications such as inks, copying papers, and as pH indicators.[7][8]

A common laboratory synthesis for triphenylmethane dyes involves the use of a Grignard reagent. For example, Crystal Violet can be synthesized by the reaction of p-dimethylaminophenylmagnesium bromide with diethyl carbonate.[9] The extensive conjugation in the final structure is responsible for the intense color of these dyes.[9]

Protocol 2: Grignard Synthesis of Malachite Green

This protocol outlines the synthesis of Malachite Green, a green triphenylmethane dye.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Methyl benzoate

  • 5% Hydrochloric Acid (HCl)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF.

  • Add a small amount of the 4-bromo-N,N-dimethylaniline solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining 4-bromo-N,N-dimethylaniline solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Methyl Benzoate [9]

  • Cool the Grignard reagent solution to room temperature.

  • Prepare a solution of methyl benzoate in anhydrous THF.

  • Add the methyl benzoate solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, heat the reaction mixture under reflux for 5 minutes.[9]

  • Cool the flask to room temperature.

Part C: Hydrolysis and Dye Formation [9]

  • Carefully and slowly pour the reaction mixture into a beaker containing a 5% HCl solution with stirring. Bubbling may occur as any residual magnesium reacts with the acid.[9]

  • The acidic solution will develop an intense green color, indicating the formation of Malachite Green.

  • The dye can be used in solution for dyeing applications.

Causality in Experimental Choices: Anhydrous conditions are critical for the success of a Grignard reaction, as any water will react with the highly basic Grignard reagent and quench it.[9] The use of iodine helps to activate the surface of the magnesium, facilitating the initiation of the reaction.

Section 2: Building Blocks of Modern Materials - Synthesis and Applications of Polymers

Polymers are large molecules, or macromolecules, composed of many repeating subunits known as monomers. Their versatility in properties makes them indispensable in a vast array of applications, including packaging, textiles, automotive parts, and medical devices.[10][11] The properties of a polymer are determined by the type of monomer(s), the length of the polymer chains, and the arrangement of these chains.

Chain-Growth Polymerization: A Domino Effect

In chain-growth polymerization, monomers add to a growing polymer chain one at a time. This process involves initiation, propagation, and termination steps.

Free radical polymerization is a widely used method for producing a variety of polymers.[12] The polymerization of methyl methacrylate (MMA) to form poly(methyl methacrylate) (PMMA), also known as Plexiglas or Lucite, is a classic example.[12] The reaction is typically initiated by a free radical initiator, such as α,α'-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals.[13]

Protocol 3: Bulk Free Radical Polymerization of Methyl Methacrylate (MMA) [13][14]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Methanol

  • Polymerization tube or vial

  • Nitrogen source

Procedure:

  • Purify the MMA monomer by washing with a 4% alkali solution and distilling under reduced pressure to remove the inhibitor.[13]

  • Place the desired amount of purified MMA into a polymerization tube.

  • Add a small, measured amount of AIBN initiator to the MMA.

  • Bubble nitrogen gas through the mixture for 5-10 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Seal the tube and place it in a constant temperature bath at 60-70 °C for a specified period (e.g., 2 hours).[13][15]

  • The viscosity of the solution will increase as the polymerization proceeds.

  • After the desired reaction time, cool the tube to stop the polymerization.

  • Precipitate the polymer by pouring the viscous solution into a beaker of methanol with stirring.[13]

  • Collect the solid PMMA by filtration, wash with methanol, and dry in a vacuum oven.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).[13]

Workflow for Free Radical Polymerization of MMA

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• AIBN->Radical Heat (Δ) Monomer_Reaction R-M• Radical->Monomer_Reaction R• + M Propagation R-(M)n-M• Monomer_Reaction->Propagation + n(M) Combination R-(M)n+m-R Propagation->Combination Combination Disproportionation R-(M)n-H + R-(M)m-CH=CH₂ Propagation->Disproportionation Disproportionation G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator R-OH (Initiator) Activated_Complex Activated Monomer-Initiator Complex Initiator->Activated_Complex Catalyst Sn(Oct)₂ (Catalyst) Catalyst->Activated_Complex Monomer ε-Caprolactone Monomer->Activated_Complex Propagation R-O-[CO(CH₂)₅O]n-H Activated_Complex->Propagation + n(Monomer) Final_Polymer PCL Propagation->Final_Polymer Addition of Quenching Agent

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of 4-Methoxy-4'-nitrobiphenyl, a key intermediate in various research and development applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields, minimize impurities, and ensure the integrity of your results.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction, which is the most common and versatile method for this transformation.[1][2][3]

Problem 1: Low or No Product Yield

Q1: My Suzuki coupling reaction is sluggish or has failed completely. What are the primary factors I should investigate?

A1: A low or nonexistent yield in a Suzuki coupling reaction can typically be attributed to issues with the catalyst, reagents, or reaction conditions. A systematic check is the most effective approach.[4][5]

  • Catalyst Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands have not degraded.[4][5] Phosphine ligands, in particular, are susceptible to oxidation.[4] Using fresh reagents stored under an inert atmosphere is critical.

  • Reagent Quality: Verify the purity of your starting materials: 4-methoxyphenylboronic acid and the 4-nitrophenyl halide (bromide is often a good balance of reactivity and stability).[6] Boronic acids can undergo decomposition, especially protodeboronation, which is a major side reaction.[2][4]

  • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize and deactivate the active Pd(0) catalytic species.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[7][8]

  • Base Activation: The base is not merely a pH adjuster; it is essential for activating the boronic acid to facilitate the crucial transmetalation step.[1][9][10] If the base is old, hydrated (when it should be anhydrous), or poorly soluble in the reaction medium, the catalytic cycle will be impeded.

Q2: I suspect my palladium catalyst is inactive. How can I ensure my catalyst is active and choose the right one?

A2: Catalyst deactivation, often visible as the formation of palladium black (precipitated palladium metal), is a common reason for failed reactions.[11]

  • Choice of Catalyst/Ligand: For coupling an electron-rich boronic acid (4-methoxyphenylboronic acid) with an electron-poor aryl halide (4-nitrophenyl bromide/iodide), a standard catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand is typically effective.[9] Bulky, electron-rich phosphine ligands like SPhos or Buchwald-type ligands can accelerate the oxidative addition and reductive elimination steps, potentially improving yields, especially with less reactive aryl chlorides.[12][13]

  • Pre-catalyst vs. Active Catalyst: Remember that Pd(II) sources like Pd(OAc)₂ are pre-catalysts and must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. If the reaction fails to initiate, this reduction may be inefficient under your conditions.

  • Catalyst Loading: While higher catalyst loading might seem like a solution, it can sometimes lead to more side reactions. Typical loadings range from 0.5 to 5 mol%.[14] Start with a moderate loading (e.g., 1-2 mol%) and optimize from there.

Q3: How does my choice of base and solvent impact the reaction yield?

A3: The base and solvent system is critical for both reagent solubility and mechanistic efficacy.[2][15]

  • Base Selection: The primary role of the base is to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is necessary for transmetalation.[10]

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][16] K₃PO₄ is often a good choice as it is strong enough to activate the boronic acid but can be milder than hydroxides, potentially reducing side reactions like protodeboronation.[4][17]

    • The presence of water is often necessary to dissolve the inorganic base, creating a biphasic reaction mixture.[12]

  • Solvent System: The solvent must solubilize the organic reagents while being compatible with the aqueous base.

    • Common choices include mixtures of an organic solvent with water, such as Toluene/Water , Dioxane/Water , or THF/Water .[2][12]

    • Alcoholic solvents like ethanol/water mixtures have also been shown to be effective, sometimes leading to higher yields.[14][15]

Problem 2: Presence of Impurities in the Final Product

Q1: My final product is contaminated with byproducts. What are the most common side reactions in this synthesis?

A1: Even with a good yield, impurities can complicate purification and compromise the quality of your material. The most common byproducts in a Suzuki coupling are:

  • Homocoupling Products: Formation of 4,4'-dimethoxybiphenyl (from the boronic acid) or 4,4'-dinitrobiphenyl (from the aryl halide). This often occurs when the cross-coupling is slow, allowing the starting materials to react with themselves. Optimizing the reaction rate can minimize this.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of anisole. This is a significant issue, particularly with electron-rich boronic acids.[2][4] Using milder bases or minimizing water content can sometimes help.[4]

  • Dehalogenation Product: The halide on the electrophile is replaced by a hydrogen atom, forming nitrobenzene.[11] This is more common with highly reactive catalyst systems or in the presence of reducing agents.

Q2: How can I effectively purify this compound away from these impurities?

A2: Purification is key to obtaining a high-quality final product. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4] This will remove the inorganic base and other water-soluble salts.

  • Acid/Base Wash: If excess boronic acid is a suspected impurity, a wash with a mild aqueous base (like NaHCO₃ solution) can help remove it by forming the water-soluble boronate salt.[7]

  • Column Chromatography: This is the most effective method for separating the desired product from structurally similar organic impurities.[18][19] A silica gel column using a non-polar eluent system, such as a gradient of hexane and ethyl acetate, will typically provide good separation.[3] The polarity of this compound is intermediate between the non-polar homocoupled products and more polar starting materials.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be used to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is overwhelmingly the most common and versatile method.[3][6] It involves coupling an organoboron compound (like 4-methoxyphenylboronic acid) with an organohalide (like 4-nitrophenyl bromide or iodide) using a palladium catalyst and a base.[1][6] While other cross-coupling reactions like Stille (using organotin reagents) exist, the Suzuki reaction is generally preferred due to the lower toxicity and higher stability of the boron reagents.[1][9]

Q2: Which aryl halide should I use: 4-nitroiodobenzene, 4-nitrobromobenzene, or 4-nitrochlorobenzene?

A2: The reactivity of the aryl halide in the oxidative addition step follows the trend: I > Br > OTf >> Cl .[4][6]

  • Aryl Iodides are the most reactive but also the most expensive and sometimes less stable.

  • Aryl Bromides offer a good compromise of high reactivity and moderate cost, making them a very common choice.[20]

  • Aryl Chlorides are the least reactive and often require more specialized and highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) to achieve good yields.[1][5][21]

Q3: What are the critical safety precautions for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to consider for this reaction include:

  • Nitroaromatic Compounds: 4-nitrophenyl halides and the final product are nitroaromatic compounds. These can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).[22]

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Some phosphine ligands can also be toxic or air-sensitive.

  • Solvents: Organic solvents like toluene, dioxane, and THF are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Synthesis

This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

  • Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2-1.5 equiv.), 4-nitrophenyl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[4]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of Toluene/Water). Bubble the inert gas through the solvent mixture for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

  • Workup & Purification: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[3]

Table 1: Comparison of Reaction Parameters

The following table summarizes how different components can affect the reaction outcome, based on general principles of Suzuki-Miyaura couplings.

ParameterOption 1Option 2Option 3Rationale & Notes
Aryl Halide 4-Nitroiodobenzene4-Nitrobromobenzene4-NitrochlorobenzeneReactivity: I > Br >> Cl. Bromides offer a good balance of reactivity and cost.[6] Chlorides require more active catalysts.[1]
Base K₂CO₃K₃PO₄Cs₂CO₃K₃PO₄ is often effective and can minimize protodeboronation compared to stronger bases.[4][16] Cs₂CO₃ is more soluble but also more expensive.
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂OChoice depends on substrate solubility. All are standard systems. Toluene allows for higher reaction temperatures.[2][12]
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhosPdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice. Buchwald ligands like SPhos can increase reaction rates and handle challenging substrates.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction, providing a framework for troubleshooting. For instance, a failure in the "Oxidative Addition" step might point to a less reactive aryl halide, while issues in "Transmetalation" could indicate a problem with the base or boronic acid.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)-Ar²(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product This compound (Ar¹-Ar²) Trans->Product Ar1X 4-Nitrophenyl Halide (Ar¹-X) Ar1X->OxAdd Ar2B 4-Methoxyphenylboronic Acid (Ar²-B(OH)₂) Ar2B->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid

The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield

Use this flowchart to systematically diagnose the cause of poor reaction performance.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Aryl Halide, Boronic Acid) Start->CheckReagents CheckCatalyst Verify Catalyst & Ligand Integrity (Fresh? Stored properly?) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) Start->CheckConditions CheckBaseSolvent Evaluate Base & Solvent System (Correct choice? Anhydrous/Degassed?) CheckReagents->CheckBaseSolvent CheckCatalyst->CheckBaseSolvent CheckConditions->CheckBaseSolvent Optimize Systematically Optimize (Screen Ligands, Bases, Solvents) CheckBaseSolvent->Optimize Success Improved Yield Optimize->Success

References

Technical Support Center: Purification of Crude 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Methoxy-4'-nitrobiphenyl (CAS No: 2143-90-0). This document provides in-depth, field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. The methodologies are structured in a practical question-and-answer format to directly address common challenges encountered during the purification of this key organic intermediate.

Section 1: Understanding Your Crude Product

This initial section focuses on the preliminary analysis of your crude material. A proper assessment at this stage is critical for selecting the most efficient purification strategy.

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is complete. What are the most probable impurities in my crude product?

A1: The impurity profile of a Suzuki-Miyaura coupling reaction is predictable. Aside from residual solvents and inorganic salts from the work-up, you should anticipate the following organic impurities:

  • Unreacted Starting Materials: This includes the boronic acid (e.g., 4-methoxyphenylboronic acid) and the aryl halide (e.g., 4-nitrobromobenzene or 4-nitroiodobenzene).[1]

  • Homocoupling Byproducts: Symmetrical biphenyls can form from the coupling of two boronic acid molecules (e.g., 4,4'-dimethoxybiphenyl) or two aryl halide molecules. These are common side-products in palladium-catalyzed reactions.[2]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of anisole.

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands may also be present.

Q2: How can I quickly assess the purity of my crude material and identify the major impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides crucial information for developing a large-scale purification method.

Preliminary TLC Analysis Protocol:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Spot the solution onto a silica gel TLC plate alongside spots of your starting materials (if available).

  • Eluent Selection: Develop the plate in a solvent system of hexanes and ethyl acetate. A good starting ratio is 7:3 (Hexanes:Ethyl Acetate).[3]

  • Visualization: Visualize the developed plate under UV light (254 nm). This compound is UV active.

  • Interpretation:

    • The number of spots corresponds to the minimum number of different components in your mixture.

    • By comparing the retention factor (Rf) of the spots in your crude mixture to the starting material spots, you can identify unreacted precursors.

    • The desired product, this compound, is moderately polar. Less polar spots (higher Rf) could be homocoupled byproducts like biphenyl, while more polar spots (lower Rf) could be boronic acid derivatives or other polar impurities.[4]

Section 2: Purification by Recrystallization

Recrystallization is a powerful, economical, and scalable purification technique for crystalline solids. It is often the first method to consider if the crude product is substantially pure (>85-90%).

Q3: When is recrystallization the right choice for purifying my this compound?

A3: Recrystallization is ideal when:

  • Your crude product is a solid.

  • The desired compound is the major component of the crude mixture.

  • The impurities present have significantly different solubility profiles from your product in the chosen solvent.

If your TLC analysis shows one major spot with minor, faint spots, recrystallization is likely to be effective. If there are multiple, significant spots, column chromatography is a better choice.

Q4: How do I select the best solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For this compound, which is soluble in ethanol and ether but insoluble in water, a mixed solvent system or a single alcohol solvent is often effective.[5]

Solvent Screening Protocol:

  • Place ~50 mg of your crude material into several test tubes.

  • Add 0.5 mL of a test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each tube.

  • Heat the tubes in a water bath. If the solid dissolves completely, it's a potential candidate.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a large quantity of crystals. If the compound "oils out" or no crystals form, the solvent is unsuitable.

Solvent/SystemObservation & Rationale
Ethanol Often a good choice. This compound has good solubility in hot ethanol and reduced solubility upon cooling.[6]
Methanol Similar to ethanol, can be effective. May require a larger volume.
Ethyl Acetate/Hexane A common mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane (the "anti-solvent") until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q5: Can you provide a step-by-step protocol for recrystallization?

A5: Certainly. This protocol assumes ethanol is the chosen solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent. The melting point of pure this compound is approximately 105-106°C.[5]

Section 3: Purification by Flash Column Chromatography

When recrystallization is ineffective due to a complex mixture of impurities or similar solubility profiles, flash column chromatography is the method of choice.

Q6: My crude product is an oil / my TLC shows multiple significant impurities. How do I set up a flash column?

A6: Flash column chromatography uses pressure to move the solvent through the stationary phase (silica gel) more quickly, leading to a faster and more efficient separation.

Overall Purification Workflow

crude Crude this compound tlc Perform TLC Analysis crude->tlc decision Assess Purity tlc->decision recrystallize Purify by Recrystallization decision->recrystallize One major spot, minor impurities chromatography Purify by Column Chromatography decision->chromatography Multiple significant spots or oily product pure_product Pure Product (Assess Purity) recrystallize->pure_product chromatography->pure_product cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation pack 1. Pack Column with Silica Gel in low-polarity eluent load 2. Dry-load or Wet-load Crude Sample onto Column pack->load elute 3. Begin Elution with Low-Polarity Solvent load->elute collect 5. Collect Fractions elute->collect gradient 4. Gradually Increase Polarity (Gradient Elution) gradient->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->gradient Product not eluting combine 7. Combine Pure Fractions monitor->combine Fractions are pure evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate cluster_recryst Recrystallization Issues cluster_chrom Column Chromatography Issues start Problem Encountered no_xtal No Crystals Form start->no_xtal oil_out Product 'Oils Out' start->oil_out no_elute Product Won't Elute start->no_elute poor_sep Poor Separation start->poor_sep no_xtal_sol1 Scratch flask / Add seed crystal no_xtal->no_xtal_sol1 no_xtal_sol2 Reduce solvent volume no_xtal->no_xtal_sol2 oil_out_sol Re-dissolve in more solvent, cool even slower oil_out->oil_out_sol no_elute_sol Increase eluent polarity no_elute->no_elute_sol poor_sep_sol1 Decrease eluent polarity poor_sep->poor_sep_sol1 poor_sep_sol2 Check column loading poor_sep->poor_sep_sol2

References

Technical Support Center: Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted biphenyls. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of biaryl synthesis. This guide is structured as a series of troubleshooting questions and answers, designed to address the specific, practical challenges you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: General Troubleshooting & FAQs

This section addresses common issues that can arise regardless of the specific cross-coupling methodology employed.

Q1: My cross-coupling reaction shows low or no conversion, and I'm recovering my starting materials. What are the primary factors to investigate?

A1: This is a classic issue often traced back to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivation: The most common culprit is the deactivation of the palladium (or copper) catalyst.

    • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive inert atmosphere.[1]

    • Impure Reagents: Impurities in solvents or starting materials can poison the catalyst. Use freshly distilled, anhydrous solvents and high-purity reagents. Water, in particular, can be problematic in certain reactions.[2]

  • Insufficient Temperature: Many coupling reactions, especially with less reactive substrates like aryl chlorides, require elevated temperatures to facilitate the oxidative addition step.[3] If you are running the reaction at room temperature or a moderate temperature, a gradual increase may be necessary. However, be aware that excessive heat can also lead to catalyst decomposition or side reactions.

  • Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the catalyst and modulating its reactivity.[4][5] If you are using a generic ligand like PPh₃ with a challenging substrate, it may not be sufficient. Consider switching to a more electron-rich and sterically bulky "Buchwald-type" biaryl phosphine ligand (e.g., SPhos, XPhos), which can dramatically improve reaction rates and yields, especially for hindered substrates.[1][4]

  • Incorrect Base or Solvent: The choice of base and solvent is interdependent and critical for the reaction's success. For instance, in Suzuki couplings, the base is essential for the transmetalation step.[6] If your base (e.g., K₂CO₃) is not strong enough or has poor solubility in your solvent system, the reaction can stall. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[2][3]

Q2: My reaction is producing a significant amount of homocoupling byproducts. How can I suppress this side reaction?

A2: Homocoupling, the formation of symmetrical biaryls (Ar-Ar from Ar-X or Ar'-Ar' from Ar'-M), is a persistent challenge.

  • In Suzuki Couplings: The homocoupling of boronic acids (Ar'-B(OH)₂ → Ar'-Ar') is often promoted by oxygen and the presence of a palladium catalyst. Minimizing oxygen through rigorous degassing is the first line of defense.[7] Additionally, the choice of ligand can influence the relative rates of cross-coupling versus homocoupling.[8]

  • In Stille and Negishi Couplings: Homocoupling can arise from a second transmetalation event.[9][10] This is often observed with highly reactive organometallic reagents. Using the reagents in a 1:1 stoichiometry and ensuring slow addition of the organometallic partner can sometimes mitigate this.

  • In Ullmann Reactions: Homocoupling is a very common byproduct due to the high temperatures and reactive copper species involved.[2] Modern ligand-accelerated Ullmann reactions can often provide higher selectivity for the cross-coupled product.[11]

Q3: I'm struggling with the purification of my target biphenyl. It co-elutes with a byproduct. What are my options?

A3: Co-elution, often with a homocoupled byproduct, is a frequent purification headache.[1]

  • Optimize Chromatography: Before abandoning chromatography, explore different solvent systems. A switch in polarity or the use of a different solvent with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol or adding a small amount of a modifier like triethylamine for basic compounds) can sometimes achieve separation. Consider using a different stationary phase if available (e.g., alumina, C18).

  • Recrystallization: Biphenyls are often crystalline solids. Recrystallization is a powerful technique for removing impurities, especially if the byproduct has a different solubility profile. Experiment with various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Derivatization: If the product and byproduct have different functional groups, you can temporarily derivatize one to dramatically alter its polarity, perform the separation, and then cleave the derivatizing group. This adds steps but can be very effective.

  • Reaction Re-optimization: The best solution is often to prevent the byproduct from forming in the first place. Revisit the reaction conditions (see Q2) to improve the selectivity and simplify the purification.

Part 2: Method-Specific Troubleshooting

Suzuki-Miyaura Coupling

Q4: My Suzuki coupling with an electron-deficient aryl halide is failing. What adjustments should I make?

A4: Coupling two electron-poor partners is a known challenge in Suzuki-Miyaura chemistry.[12] The electron-withdrawing groups can slow down the reductive elimination step. A specialized catalytic system is often required. A combination of N-methylpyrrolidone (NMP) as the solvent, Pd₂(dba)₃ as the palladium source, DavePhos as the ligand, and CuI as a cocatalyst has been shown to be effective for coupling electron-deficient haloarenes with electron-deficient arylboronic acids.[12] The cocatalyst is thought to facilitate the transmetalation step.

Q5: I am attempting to synthesize a tetra-ortho-substituted biphenyl, and the yield is negligible. Is this feasible with Suzuki coupling?

A5: Synthesizing highly sterically hindered biphenyls, especially those with four ortho substituents, is one of the most demanding applications of cross-coupling.[13][14] The steric bulk hinders both the oxidative addition and reductive elimination steps.

  • Ligand is Key: Standard ligands will almost certainly fail. You need a very bulky and electron-rich ligand that can promote the difficult C-C bond formation. Biarylphosphine ligands like SPhos have shown unprecedented activity for preparing extremely hindered biaryls.[4]

  • Alternative Methods: For these exceptionally challenging couplings, it's worth considering other methods. The Negishi coupling, using a highly active catalyst system derived from a biphenyl-based monophosphine ligand, has successfully formed biaryls with four ortho substituents from a deactivated aryl chloride.[15]

Decision-Making Flowchart for Method Selection

The following diagram provides a simplified decision-making process for selecting a suitable cross-coupling method based on substrate characteristics.

G start Start: Synthesize R-Ar-Ar'-R' functional_group High Functional Group Tolerance Needed? start->functional_group steric_hindrance High Steric Hindrance? functional_group->steric_hindrance Yes harsh_conditions Harsh Conditions Acceptable? functional_group->harsh_conditions No reagent_toxicity Toxicity a Major Concern? steric_hindrance->reagent_toxicity Yes steric_hindrance->reagent_toxicity No suzuki Suzuki-Miyaura reagent_toxicity->suzuki Yes negishi Negishi reagent_toxicity->negishi No stille Stille harsh_conditions->stille No ullmann Ullmann harsh_conditions->ullmann Yes

Caption: A simplified guide to selecting a cross-coupling reaction.

Stille Coupling

Q6: I'm using a Stille coupling, but the removal of tin byproducts is proving impossible. What are the best practices?

A6: The toxicity and difficulty in removing organotin compounds are the primary drawbacks of the Stille reaction.[16][17]

  • Aqueous KF Workup: After the reaction, quench the mixture and then stir the organic layer vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. This converts the tin halides into insoluble tin fluorides, which can be removed by filtration through a pad of Celite.

  • Chromatography: Despite a KF workup, trace tin compounds can remain. They are often non-polar and can be challenging to separate from non-polar products. Using a more polar solvent system during column chromatography can sometimes help, as can using a different stationary phase.

  • Catalytic in Tin: Advanced protocols have been developed that are catalytic in tin. These methods use a stoichiometric amount of a different reagent, like polymethylhydrosiloxane (PMHS), to regenerate the active tin species in situ, thus minimizing the amount of tin waste.[10]

Negishi Coupling

Q7: My Negishi coupling is giving a complex mixture of products, including a significant amount of a dehalogenated starting material. What's happening?

A7: The formation of a dehalogenated byproduct (Ar-H instead of Ar-Ar') in a Negishi coupling often points to the quenching of an organometallic intermediate.[9]

  • Moisture: Organozinc reagents are moisture-sensitive. Any water present in the reaction can protonate the organozinc reagent or an Ar-Pd-R intermediate, leading to the formation of Ar-H. Ensure all glassware is oven-dried and all reagents and solvents are rigorously anhydrous.

  • Homocoupling and Side Reactions: A common side reaction in Negishi couplings is homocoupling, which can arise from a second transmetalation reaction between the diarylpalladium intermediate and the aryl zinc halide.[9] This can lead to a complex mixture. Optimizing the stoichiometry and reaction temperature can help minimize these side pathways.

Part 3: Comparative Analysis & Experimental Protocols

Comparison of Common Cross-Coupling Reactions
FeatureSuzuki-MiyauraStilleNegishiUllmann
Nucleophile OrganoboronOrganotinOrganozincVarious (often C, N, O)
Pros Low toxicity, stable reagents, wide functional group tolerance, commercially available reagents.[6]Air/moisture stable reagents, wide functional group tolerance.[18]High reactivity, good for hindered substrates, couples sp³, sp², sp carbons.[9]Cost-effective metal (Copper).
Cons Base required (can be an issue for sensitive substrates).[6]Toxic tin reagents, difficult byproduct removal.[17]Air/moisture sensitive reagents, homocoupling can be an issue.[9]Harsh conditions (high temp), low yields, often requires activated halides.[11][19]
Primary Challenge Coupling electron-poor or highly hindered partners.[12][13]Stoichiometric tin waste.[10]Reagent sensitivity and side reactions.[9]Poor yields and harsh conditions.[19]
Visualizing Common Side Reactions

The following diagram illustrates where common side reactions diverge from the main catalytic cycle in palladium-catalyzed cross-coupling.

G cluster_0 Main Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + Ar'-M Dehalo Dehalogenation (Ar-H) OxAdd->Dehalo + Proton Source (Side Rxn) RedElim Reductive Elimination Trans->RedElim Homo Homocoupling (Ar'-Ar') Trans->Homo + Ar'-M (Side Rxn) RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product

Caption: Common side reactions in Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

Objective: Synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2.5 mL)

  • Water (2.5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent mixture (Toluene:EtOH:H₂O) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring under the argon atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes) to yield 4-methylbiphenyl as a white solid.

Protocol 2: Challenging Suzuki Coupling for a Sterically Hindered Biphenyl

Objective: Synthesis of 2,6-dimethyl-2'-methoxybiphenyl. This protocol is adapted from methodologies effective for hindered substrates.[4][13]

Materials:

  • 2-bromo-m-xylene (1.0 mmol, 185 mg)

  • 2-methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.08 mmol, 33 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 2-bromo-m-xylene and 2-methoxyphenylboronic acid.

  • Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by GC-MS. Due to steric hindrance, the reaction may require 12-24 hours.

  • After completion, cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 2% ethyl acetate in hexanes) to isolate the sterically hindered biphenyl product.

References

Technical Support Center: Nitration of 4-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the side reactions encountered during the nitration of 4-methoxybiphenyl. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to optimize this crucial synthesis, minimizing byproduct formation and maximizing the yield of the desired 4-methoxy-4'-nitrobiphenyl.

Introduction: The Challenge of Selectivity

The nitration of 4-methoxybiphenyl is a classic electrophilic aromatic substitution (EAS) reaction. The primary objective is the selective introduction of a single nitro group onto the 4'-position of the unsubstituted phenyl ring. However, the substrate contains two activating groups—the strongly activating methoxy group and the weakly activating phenyl group—both of which are ortho, para-directors.[1][2][3] This electronic configuration creates a competitive environment where multiple side reactions can occur, leading to challenges in regioselectivity, over-reaction, and substrate degradation. This guide addresses the most common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that directly address common experimental failures. We provide explanations grounded in reaction mechanisms and offer actionable protocols to mitigate these issues.

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of isomers, primarily 4-methoxy-2'-nitrobiphenyl and this compound, with a low yield of the desired 4'-nitro product. How can I improve the para-selectivity?

Answer: This is the most common challenge in this synthesis and stems directly from the electronic nature of the starting material.

Causality and Expert Analysis: The nitration of 4-methoxybiphenyl involves the attack of the nitronium ion (NO₂⁺) on one of the aromatic rings.[4] Both the methoxy-substituted ring (Ring A) and the unsubstituted ring (Ring B) are activated towards electrophilic attack.

  • Directing Effects: The methoxy group on Ring A is a powerful ortho, para-director, making the 3- and 5- positions (ortho to methoxy) highly activated. The phenyl group substituent on Ring A directs incoming electrophiles to the 2- and 6- positions (ortho to the phenyl group). However, the unsubstituted Ring B is activated by the electron-donating character of Ring A, making its ortho (2') and para (4') positions the most likely sites for nitration.

  • Steric Hindrance: The desired product, this compound, results from attack at the para-position of the unsubstituted ring. This position is sterically unhindered. The primary isomeric byproduct, 4-methoxy-2'-nitrobiphenyl, results from attack at the sterically more crowded ortho-position.

  • Influence of Reagent: The nature of the nitrating species significantly impacts the ortho:para ratio. Highly reactive, "free" nitronium ions, such as those generated in strong acid mixtures (HNO₃/H₂SO₄), are less selective and can more readily attack the ortho position.[5] Milder or bulkier nitrating agents tend to favor the less hindered para position.[6][7]

Troubleshooting Protocol:

  • Modify the Nitrating System: Avoid the aggressive, standard "mixed acid" (concentrated HNO₃/H₂SO₄). Consider milder alternatives that have been shown to improve para-selectivity.

    • Acetyl Nitrate (HNO₃ in Acetic Anhydride): This is often a better choice as it is less prone to causing oxidation and can offer improved regioselectivity.[5]

    • Zeolite Catalysts: The use of solid acid catalysts like zeolites can shape-selectively favor the formation of the less bulky para-isomer.[8]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C). Lower temperatures increase the selectivity of the reaction, as the activation energy difference between attack at the para and ortho positions becomes more significant.

  • Solvent Choice: Using a non-polar solvent can influence the transition state and may alter the isomer distribution.

Nitrating SystemTypical ConditionsKey AdvantagePotential Drawback
HNO₃ / H₂SO₄ 0 °C to 25 °CHigh reactivity, inexpensivePoor regioselectivity, risk of oxidation and polynitration
HNO₃ / Ac₂O 0 °C to 10 °CMilder, often better p-selectivity, less oxidationReagent preparation required, can be moisture sensitive
N₂O₅ in CCl₄ 0 °CHigh p-selectivity with certain substratesN₂O₅ is a strong oxidant and requires careful handling
HNO₃ / Zeolite 70-90 °CHigh para-selectivity[8]Requires specific catalyst, higher temperatures
Issue 2: Polynitration and Formation of Dinitro Byproducts

Question: My product is contaminated with dinitrated species. How do I ensure mono-nitration?

Answer: Polynitration occurs because the methoxy group is strongly activating, making the mono-nitrated product still reactive enough to undergo a second nitration.

Causality and Expert Analysis: The first nitro group is deactivating. However, its deactivating effect on the remote, methoxy-substituted ring is not always sufficient to prevent a second attack, especially under harsh conditions or with an excess of the nitrating agent. Phenols and anisoles are particularly known for their tendency to undergo multiple nitrations.[9]

Troubleshooting Protocol:

  • Strict Stoichiometric Control: Use a slight deficiency or a maximum of 1.0 equivalent of the nitrating agent relative to the 4-methoxybiphenyl. This ensures there is not enough electrophile available for a second reaction once the starting material is consumed.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 4-methoxybiphenyl at a low temperature. This maintains a low instantaneous concentration of the nitronium ion, favoring reaction with the more activated starting material over the less activated mono-nitro product.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.

Issue 3: Oxidation, Degradation, and Tar Formation

Question: My reaction mixture turns dark brown or black, and the final workup yields a low amount of a tarry, intractable material. What is causing this degradation?

Answer: This is a clear sign of oxidation. The electron-rich aromatic system, particularly the ring activated by the methoxy group, is susceptible to oxidation by strong nitrating agents like nitric acid.

Causality and Expert Analysis: Nitric acid is a powerful oxidizing agent. Substrates with strongly electron-donating groups, like ethers and phenols, can be easily oxidized, leading to complex side reactions, polymerization, and the formation of tar.[10][11] In some cases, harsh acidic conditions can also lead to the cleavage of the ether linkage, forming phenolic byproducts which are even more susceptible to oxidation.

Troubleshooting Protocol:

  • Use Milder Nitrating Agents: This is the most effective solution. As mentioned for improving regioselectivity, systems like nitric acid in acetic anhydride are less oxidizing than the traditional mixed acid.[5]

  • Maintain Low Temperatures: Oxidation reactions typically have a high activation energy. Keeping the reaction temperature strictly controlled (e.g., below 0 °C) will significantly slow the rate of degradation relative to the rate of nitration.

  • Ensure Purity of Starting Material: Impurities in the 4-methoxybiphenyl, particularly any residual 4-hydroxybiphenyl, will be extremely sensitive to oxidation and can initiate the degradation process.

Visualizing Mechanisms and Workflows

To provide further clarity, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ StartMat 4-Methoxybiphenyl SigmaComplex σ-Complex (Arenium Ion) StartMat->SigmaComplex + NO₂⁺ Product_P This compound (Para Product) SigmaComplex->Product_P - H⁺ (favored) Product_O 4-Methoxy-2'-nitrobiphenyl (Ortho Byproduct) SigmaComplex->Product_O - H⁺ (competing)

Caption: Mechanism of electrophilic nitration on 4-methoxybiphenyl.

Troubleshooting_Workflow Problem Problem Observed Isomers Poor Regioselectivity (Ortho/Para Mixture) Problem->Isomers Poly Polynitration Problem->Poly Tar Degradation / Tar Problem->Tar Cause_Regio Cause: Aggressive Reagent, High Temperature Isomers->Cause_Regio Cause_Poly Cause: Excess Nitrating Agent, High Reactivity Poly->Cause_Poly Cause_Tar Cause: Oxidation by Strong Acid Tar->Cause_Tar Action_Regio Action: Use Milder Reagent (e.g., HNO₃/Ac₂O), Lower Temperature (-10 to 0 °C) Cause_Regio->Action_Regio Action_Poly Action: Use ≤1.0 eq. Nitrating Agent, Slow Addition, Monitor by TLC/HPLC Cause_Poly->Action_Poly Action_Tar Action: Use Milder, Non-Oxidizing Reagent, Maintain Strict Low Temperature Cause_Tar->Action_Tar

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the Suzuki coupling of 4-methoxyphenylboronic acid. As an electron-rich boronic acid, it presents unique challenges that require careful consideration of reaction parameters. This resource is structured to address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 4-methoxyphenylboronic acid is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most effective approach. Start by assessing these key parameters:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some precatalysts are air-sensitive; consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can be detrimental, leading to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) throughout.

  • Reagent Purity: Verify the purity of your aryl halide and the 4-methoxyphenylboronic acid. Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[1][2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][3] For biphasic reactions (e.g., Toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1][4]

Q2: I'm observing significant formation of anisole, the protodeboronation product of my boronic acid. How can I minimize this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids like 4-methoxyphenylboronic acid.[1][5] The methoxy group enhances the susceptibility to this side reaction. Here are strategies to mitigate it:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1] However, be aware that some water can be beneficial for the catalytic cycle.[6][7]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can protect it from premature protodeboronation.[4][5] These esters often exhibit greater stability and release the boronic acid slowly under the reaction conditions.

Q3: What is the role of water in my Suzuki coupling, and should I use anhydrous or aqueous conditions?

A3: The role of water in Suzuki couplings is multifaceted and often substrate-dependent. While it can be the source of unwanted protodeboronation, a small amount of water is often crucial for the reaction's success.[6] Water can aid in dissolving the base (like K₂CO₃ or K₃PO₄), facilitate the formation of the active palladium-hydroxo species, and accelerate the transmetalation step.[6] Some reactions even run efficiently in water as the primary solvent, offering economic and environmental benefits.[8][9][10][11]

  • For anhydrous conditions: Use rigorously dried solvents and reagents. This is preferred when protodeboronation is a major issue.

  • For aqueous conditions: Typically, a biphasic system like Toluene/water or THF/water is used.[8] This can be beneficial for reactions with polar substrates or when using water-soluble bases. The optimal ratio of organic solvent to water often requires empirical optimization.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem 1: Low Conversion of the Aryl Halide

If you observe unreacted aryl halide, the issue likely lies in the initial stages of the catalytic cycle.

dot

Start Low Aryl Halide Conversion CheckHalide Is the Aryl Halide Electron-Rich or Hindered? Start->CheckHalide CheckCatalyst Is the Oxidative Addition Step Sluggish? CheckLigand Use More Electron-Rich and Bulky Ligands (e.g., SPhos, XPhos) CheckCatalyst->CheckLigand Yes CheckPrecatalyst Switch to a More Active Precatalyst (e.g., Buchwald G3/G4) CheckCatalyst->CheckPrecatalyst Yes CheckCatalystDeactivation Is the Catalyst Deactivating? CheckCatalyst->CheckCatalystDeactivation No IncreaseTemp Increase Reaction Temperature CheckLigand->IncreaseTemp CheckPrecatalyst->IncreaseTemp CheckHalide->CheckCatalyst Yes CheckHalide->CheckCatalystDeactivation No DegasSolvent Ensure Rigorous Degassing of Solvents CheckCatalystDeactivation->DegasSolvent Yes UseStableCatalyst Use Air-Stable Precatalysts CheckCatalystDeactivation->UseStableCatalyst Yes

Caption: Troubleshooting workflow for low aryl halide conversion.

Detailed Explanation:

  • Sluggish Oxidative Addition: 4-Methoxyphenylboronic acid is electron-rich. If your aryl halide is also electron-rich (e.g., another anisole derivative) or sterically hindered, the oxidative addition step can be slow.[12][13]

    • Solution: Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][12] These ligands increase the electron density on the palladium center, promoting oxidative addition.[8][14]

    • Solution: Switch to a more active or modern palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts) that efficiently generates the active Pd(0) species.[4]

    • Solution: Increase the reaction temperature. More forcing conditions can overcome high activation barriers.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[1]

    • Solution: Ensure all solvents (including water) are thoroughly degassed by methods like freeze-pump-thaw or sparging with an inert gas.[4] Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.

Problem 2: Significant Homocoupling of 4-Methoxyphenylboronic Acid (Formation of 4,4'-Dimethoxybiphenyl)

The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction.

dot

Start Boronic Acid Homocoupling CheckOxygen Is Oxygen Present? Start->CheckOxygen Degas Improve Degassing Technique CheckOxygen->Degas Yes UseStableCatalyst Use Air-Stable Precatalyst CheckOxygen->UseStableCatalyst Yes CheckBase Is the Base Too Strong or Concentration Too High? CheckOxygen->CheckBase No MilderBase Switch to a Milder Base (e.g., K₂CO₃, KF) CheckBase->MilderBase Yes CheckCatalystLoading Is Catalyst Loading Too High? CheckBase->CheckCatalystLoading No LowerCatalyst Reduce Catalyst Loading CheckCatalystLoading->LowerCatalyst Yes

Caption: Troubleshooting workflow for boronic acid homocoupling.

Detailed Explanation:

  • Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen, which can facilitate an oxidative coupling pathway.[1]

    • Solution: As mentioned previously, rigorous degassing and maintaining an inert atmosphere are paramount.

  • Base-Mediated Homocoupling: In some cases, certain bases can promote homocoupling.

    • Solution: Screen different bases. Sometimes switching from a phosphate to a carbonate base, or vice-versa, can suppress this side reaction.

  • High Local Concentration: Slow addition of the boronic acid to the reaction mixture can sometimes minimize homocoupling by keeping its instantaneous concentration low.

Problem 3: Reaction Stalls or is Sluggish

If the reaction starts but fails to proceed to completion, it may indicate issues with the transmetalation or reductive elimination steps.

Detailed Explanation:

  • Inefficient Transmetalation: This is a crucial step where the organic group is transferred from boron to palladium.[8]

    • Solution 1 - Base Optimization: The base is critical for activating the boronic acid to form a more nucleophilic borate species.[3][15][16] Ensure the base is of high purity and, for solid bases, finely powdered to maximize surface area. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF).

    • Solution 2 - Solvent Effects: The solvent can significantly influence the rates of the catalytic steps.[17][18] Aprotic polar solvents like dioxane or THF are common, often with added water.[8] Toluene is another effective solvent. Screening different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) can identify optimal conditions.

  • Slow Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst.[12]

    • Solution: Bulky, electron-rich ligands not only promote oxidative addition but also accelerate reductive elimination.[8][12] If you are using a simple ligand like PPh₃, switching to a more sophisticated biarylphosphine ligand is highly recommended.

Recommended Starting Conditions & Protocols

While every reaction is unique, the following tables and protocols provide a robust starting point for your optimization efforts.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Aqueous Biphasic)Condition B (Anhydrous)Rationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)SPhos Pd G4 (1-2 mol%)Modern, air-stable precatalysts ensure efficient generation of active Pd(0).[4]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands are crucial for coupling electron-rich partners.[1][12]
Base K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ (finely ground, 2.0 equiv)K₃PO₄ is a strong, effective base for many Suzuki couplings.[19]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHFDioxane/water is a versatile system.[13] Anhydrous toluene can minimize protodeboronation.[4]
Temperature 80 - 100 °C90 - 110 °CHigher temperatures are often needed for challenging couplings.[1]
Concentration 0.1 - 0.2 M (re: limiting reagent)0.1 - 0.2 M (re: limiting reagent)Standard concentration range to ensure sufficient reaction rates.
Protocol 1: General Procedure for Suzuki Coupling (Aqueous Biphasic)

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the aryl halide (1.0 equiv), 4-methoxyphenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting the Vessel: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve challenges in your synthetic work. This guide is structured in a flexible question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems that can arise during the synthesis of this compound, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura reaction is giving a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings are a frequent issue and can often be traced back to a few key factors.[1] Let's break down the potential culprits:

  • Inefficient Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by the presence of oxygen, leading to the formation of palladium black, an inactive form of palladium.[2]

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3] This involves degassing your solvents and purging the reaction vessel thoroughly before adding the catalyst.

      • Catalyst Choice and Loading: While Tetrakis(triphenylphosphine)palladium(0) is common, other catalysts or ligand systems might be more effective. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[1][4] Catalyst loading is also critical; too little may result in incomplete conversion, while too much can sometimes lead to side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in the catalytic cycle.

    • Troubleshooting:

      • Base Selection: The base is required to activate the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases may be necessary.

      • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous phase is typically used. The ratio of these solvents can affect the solubility of the reactants and the overall reaction rate.[5]

      • Temperature: While many Suzuki couplings are run at elevated temperatures (80-100 °C), excessively high temperatures can lead to catalyst decomposition and side reactions.[5]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the boronic acid, is paramount.

    • Troubleshooting:

      • Boronic Acid Stability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydrides (boroxines) upon storage.[2][6] It is advisable to use fresh, high-purity boronic acid or to check its quality before use.

      • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[1] If you are using an aryl chloride, the reaction may be more sluggish and require a more active catalyst system.[3]

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The formation of byproducts is a common challenge in cross-coupling reactions. In the synthesis of this compound, you are likely encountering one or more of the following:

  • Homocoupling Products: These are dimers of your starting materials, namely 4,4'-dimethoxybiphenyl (from the boronic acid) and 4,4'-dinitrobiphenyl (from the aryl halide).[2]

    • Causality: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Homocoupling of the aryl halide can occur at high temperatures or with certain catalyst systems.

    • Minimization Strategies:

      • Strictly Anaerobic Conditions: As mentioned before, maintaining an inert atmosphere is crucial to prevent oxidative homocoupling of the boronic acid.[3]

      • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress aryl halide homocoupling.

      • Temperature and Catalyst Choice: Avoid excessively high temperatures and consider a catalyst system known to disfavor homocoupling.

  • Protodeboronation Product: This results in the formation of anisole from 4-methoxyphenylboronic acid.

    • Causality: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, a process that can be catalyzed by the palladium complex or occur under basic conditions, especially in the presence of water.[2][6]

    • Minimization Strategies:

      • Anhydrous Conditions (with caution): While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and a carefully controlled amount of water may be beneficial.

      • Choice of Base: Some bases are more prone to inducing protodeboronation than others. Experimenting with different bases can be helpful.

  • Dehalogenation Product: This leads to the formation of nitrobenzene from 4-halonitrobenzene.

    • Causality: The halogen atom on the aryl halide is replaced by a hydrogen atom. This can be a result of side reactions involving the solvent or impurities.[2]

    • Minimization Strategies:

      • High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents.

      • Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.

Q3: I am struggling to purify the final product. What are the best methods for isolating pure this compound?

A3: Effective purification is key to obtaining your target compound with high purity. A combination of techniques is often necessary.

  • Work-up Procedure: A proper aqueous work-up is the first step to removing inorganic salts and water-soluble impurities.

    • Protocol: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and wash it with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities, such as homocoupling products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is employed. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline this compound.[8]

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective.[9]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data & Reaction Parameters

The following table provides a starting point for optimizing your Suzuki-Miyaura coupling reaction for the synthesis of this compound.

ParameterRecommended Range/ValueRationale
Aryl Halide 4-Bromo or 4-IodonitrobenzeneHigher reactivity compared to 4-chloronitrobenzene.[1]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion and minimize homocoupling of the aryl halide.
Palladium Catalyst 1-5 mol%A balance between reaction rate and cost/ease of removal.
Ligand Triphenylphosphine or other phosphine ligandsLigands stabilize the palladium catalyst and influence its reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.[5]
Solvent Toluene/Water, Dioxane/Water, or THF/WaterA biphasic system is often optimal for Suzuki couplings.[5]
Temperature 80 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS for completion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude product in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small portion of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Process

To further aid in understanding the key aspects of this synthesis, the following diagrams have been generated.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (4-halonitrobenzene) PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronic R²-B(OH)₂ Boronic->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (this compound) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start If leaks/oxygen present, re-run Check_Reagents Assess Reagent Quality (Boronic Acid, Aryl Halide) Check_Inert->Check_Reagents If atmosphere is good Check_Reagents->Start If impure, purify/replace and re-run Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Check_Conditions If reagents are pure Check_Conditions->Start If suboptimal, adjust and re-run Optimize_Catalyst Optimize Catalyst System (Loading, Ligand) Check_Conditions->Optimize_Catalyst If conditions seem appropriate Success Improved Yield Optimize_Catalyst->Success

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-4'-nitrobiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. As a key intermediate in various research applications, ensuring a robust and reproducible synthesis is paramount.

This document moves beyond a simple protocol, offering a deeper dive into the "why" behind experimental choices, providing troubleshooting guidance for common issues, and answering frequently asked questions to empower you in your laboratory work. The most common and versatile method for this synthesis is the Suzuki-Miyaura cross-coupling reaction, which will be the focus of this guide.[1][2][3]

Part 1: Recommended Synthetic Pathway & Mechanism

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing biaryl compounds due to its mild conditions, functional group tolerance, and the commercial availability of reagents.[1][4][5] The core transformation involves the coupling of an aryl halide with an organoboron species.

For the synthesis of this compound, two primary routes are viable:

  • Route A: Coupling 4-bromoanisole with 4-nitrophenylboronic acid.

  • Route B: Coupling 4-iodonitrobenzene with 4-methoxyphenylboronic acid.

Route A is often preferred for cost-effectiveness, while Route B may offer faster reaction kinetics due to the higher reactivity of the aryl iodide.[6]

The Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through a well-established catalytic cycle.

Suzuki_Mechanism cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition Intermediate (R1-Pd(II)L_n-X) pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (R1-Pd(II)L_n-R2) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar¹-Ar² (this compound) trans->product aryl_halide Ar¹-X (e.g., 4-Bromoanisole) aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ (e.g., 4-Nitrophenylboronic acid) boronic_acid->trans base Base (e.g., K₂CO₃) base->trans Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocol & Workflow

This protocol details the synthesis of this compound using 4-bromoanisole and 4-nitrophenylboronic acid.

Experimental Workflow Diagram

Workflow start Start reagents 1. Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->reagents setup 2. Set up Reaction Vessel (Flask, Condenser, Stir Bar) reagents->setup degas 3. Degas Solvent & Reagents (N₂ or Ar sparging for 20-30 min) setup->degas charge 4. Charge Vessel (Under inert atmosphere) degas->charge heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) charge->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup 7. Reaction Workup (Cool, Quench, Extract) monitor->workup purify 8. Purify Crude Product (Column Chromatography or Recrystallization) workup->purify analyze 9. Characterize Final Product (NMR, MS, MP) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for synthesis.

Detailed Protocol
  • Reagent Preparation:

    • 4-Bromoanisole (1.0 equiv)

    • 4-Nitrophenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.04 equiv) or a suitable Buchwald ligand like SPhos.[7]

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground.

    • Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromoanisole, 4-nitrophenylboronic acid, palladium catalyst, ligand, and base.

    • Seal the flask with a septum and flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture via cannula or syringe. To degas the solvent, bubble inert gas through it for at least 30 minutes prior to use.[8]

    • This step is critical to prevent catalyst oxidation and homocoupling side reactions.[6]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

    • Alternatively, recrystallization from a suitable solvent like ethanol can yield the pure product.

Typical Reaction Parameters
ParameterCondition A (Standard)Condition B (Optimized)Rationale & Notes
Aryl Halide 4-Bromoanisole4-IodoanisoleIodides are more reactive, potentially lowering reaction time/temp, but are more expensive.[6]
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / SPhosBuchwald-type ligands (e.g., SPhos) are often more efficient for challenging couplings.[7]
Base K₂CO₃ (aq)Cs₂CO₃ or K₃PO₄Stronger, more soluble bases can accelerate the transmetalation step, especially for less reactive substrates.[9]
Solvent Toluene / H₂ODioxane / H₂ODioxane is a common and effective solvent for Suzuki couplings.[9]
Temperature 100 °C80 °CMore active catalyst systems can often run at lower temperatures, reducing byproduct formation.[1]
Typical Yield 75-85%85-95%Yields are highly dependent on reagent quality and reaction setup.[1]

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is very low, or I'm only recovering starting material. What went wrong?

A1: This is a common issue with several potential root causes. Let's break them down:

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. If this fails, the cycle never starts.

    • Solution: Ensure your phosphine ligand is not oxidized. Consider using a commercially available Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[5]

  • Insufficient Degassing: Oxygen in the reaction mixture will oxidize your Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. It also promotes the unwanted homocoupling of the boronic acid.[6][8]

    • Solution: Be rigorous with your degassing procedure. Sparge the solvent with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Boronic Acid Decomposition (Protodeborylation): Boronic acids can be unstable, especially in aqueous basic conditions, and can decompose back to the corresponding arene (in this case, nitrobenzene).[6]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. You can also use more stable boronate esters (e.g., pinacol esters), which hydrolyze in situ to generate the boronic acid slowly.[6]

  • Incorrect Base: The base is crucial for activating the boronic acid for the transmetalation step.[4] If the base is too weak, insoluble, or sterically hindered, this step will be slow or may not occur.

    • Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered to maximize surface area. For difficult couplings, consider a stronger, more soluble base like Cs₂CO₃.[9]

Q2: I see a major byproduct that has the same mass as two coupled boronic acid units (4,4'-dinitrobiphenyl). What is this and how do I prevent it?

A2: You are observing homocoupling , a classic Suzuki side reaction.[6]

  • Cause: This happens when two boronic acid molecules couple with each other. The primary cause is the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) in a pathway that favors this side reaction.[6][8] Using a Pd(II) source without a proper ligand or reducing environment can also lead to an increase in homocoupling.

  • Prevention:

    • Rigorous Degassing: This is the most critical factor. Remove all traces of oxygen from your solvents and reaction headspace.

    • Use a Pd(0) Source: Starting with a catalyst already in the correct oxidation state, like Pd(PPh₃)₄, can minimize this issue.

    • Control Stoichiometry: Avoid a large excess of the boronic acid.

Q3: My aryl halide starting material seems to have been replaced by a hydrogen (e.g., I'm forming anisole from 4-bromoanisole). What is this side reaction?

A3: This side reaction is called dehalogenation .[6]

  • Cause: After the oxidative addition step, the palladium complex can sometimes react with a hydride source in the mixture instead of the boronic acid. This can come from certain solvents (like alcohols) or even from the base. A subsequent reductive elimination then releases the dehalogenated arene.

  • Prevention:

    • Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a problem. Stick to aprotic solvents like toluene, dioxane, or DMF.

    • Base Selection: While less common, some bases can act as hydride donors. If you suspect this is an issue, screen other bases like KF or CsF.[10]

Q4: The purification is difficult. My desired product co-elutes with a byproduct on the silica gel column.

A4: This often happens when the byproduct has a similar polarity to your product, such as the homocoupled 4,4'-dinitrobiphenyl.

  • Solution 1: Optimize Chromatography: Try a different solvent system. Using a less polar system (e.g., Hexane/Dichloromethane) might provide better separation than a standard Hexane/Ethyl Acetate system.

  • Solution 2: Recrystallization: This is an excellent alternative for purification. This compound is a solid. Try dissolving the crude material in a minimal amount of hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Solution 3: Prevent the Byproduct: The best solution is to optimize the reaction conditions (as described in Q2) to minimize the formation of the problematic byproduct in the first place.

Part 4: Frequently Asked Questions (FAQs)

Q: Which is the better coupling partner to start with, the aryl bromide or the aryl iodide? A: It's a trade-off between reactivity and cost. The C-I bond is weaker than the C-Br bond, making aryl iodides more reactive in the oxidative addition step. This can lead to faster reactions and milder conditions. However, aryl iodides are generally more expensive than aryl bromides. For initial trials and scale-up, the more economical 4-bromoanisole is a logical starting point.[6]

Q: How critical is the quality of my boronic acid? A: Extremely critical. Boronic acids can dehydrate to form cyclic boroxine anhydrides. While boroxines are often competent in the coupling reaction, the stoichiometry will be incorrect if you weigh your reagent assuming it's the pure monomeric acid. It's best to use freshly purchased, high-purity boronic acid or to check its quality before use.

Q: Can I run this reaction open to the air? A: While some modern, highly specialized catalyst systems show air stability, it is strongly discouraged for standard Suzuki protocols. As detailed in the troubleshooting section, oxygen is detrimental to the catalyst and promotes unwanted side reactions. Always use an inert atmosphere for reliable and reproducible results.[8]

Q: What are the key considerations for scaling up this reaction from 1 gram to 100 grams? A:

  • Heat Transfer: The reaction is typically exothermic. Ensure your reactor can handle the heat generated and maintain a stable internal temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially with heterogeneous bases like K₂CO₃. Inadequate mixing can lead to localized hot spots and poor yields.

  • Reagent Addition: For large-scale reactions, consider adding reagents in portions or via an addition funnel to control any initial exotherms.

  • Degassing: Sparging large volumes of solvent can be time-consuming. Consider using a freeze-pump-thaw method for the solvent on a larger scale if you have the equipment.

  • Workup and Purification: Handling large volumes of solvent for extraction can be cumbersome. Plan your workup procedure accordingly. Recrystallization is often more practical than chromatography for purifying large quantities of solid product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the key biphenyl derivative, 4-Methoxy-4'-nitrobiphenyl. Moving beyond a simple data report, this document serves as a practical comparison guide, offering insights into the causality behind spectral features, a robust experimental protocol, and a comparative perspective on alternative analytical techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). For a molecule like this compound, with its distinct aromatic systems and substituent groups, NMR provides critical information on:

  • The number of unique proton and carbon environments: Revealing the molecular symmetry.

  • The electronic environment of each nucleus: Through chemical shifts (δ), which are influenced by shielding and deshielding effects of neighboring functional groups.

  • The connectivity of atoms: Through spin-spin coupling (J-coupling), which provides information about adjacent non-equivalent nuclei.

  • The relative number of protons in a given environment: Through integration of the proton signals.

This guide will delve into the specific NMR characteristics of this compound, providing a benchmark for its identification and purity assessment.

Experimental ¹H and ¹³C NMR Data for this compound

The following tables summarize the experimentally obtained ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃) at 600 MHz and 151 MHz, respectively[1].

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.27Doublet (d)7.92HH-3', H-5'
7.69Doublet (d)7.92HH-2', H-6'
7.58Doublet (d)7.62HH-2, H-6
6.99Doublet (d)7.62HH-3, H-5
3.88Singlet (s)-3H-OCH₃

Table 2: ¹³C NMR Data for this compound (151 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
160.32C-4
147.12C-4'
146.48C-1'
131.09C-1
128.58C-2, C-6
127.09C-2', C-6'
124.16C-3', C-5'
114.63C-3, C-5
55.44-OCH₃

In-Depth Spectral Interpretation: Unraveling the Molecular Structure

A thorough analysis of the ¹H and ¹³C NMR spectra provides a wealth of information that confirms the structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum displays four distinct signals in the aromatic region and one singlet in the aliphatic region, consistent with the proposed structure.

  • The Methoxy Group (-OCH₃): The sharp singlet at 3.88 ppm, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring. The absence of coupling confirms that there are no adjacent protons.

  • The Methoxy-Substituted Phenyl Ring (Ring A): The two doublets at 7.58 ppm and 6.99 ppm, each integrating to two protons, are assigned to the protons on the methoxy-substituted ring. The protons at positions 2 and 6 (H-2, H-6) are chemically equivalent, as are the protons at positions 3 and 5 (H-3, H-5). The doublet at 7.58 ppm is assigned to H-2 and H-6, which are deshielded by the neighboring phenyl ring. The doublet at 6.99 ppm corresponds to H-3 and H-5, which are shielded by the electron-donating methoxy group. The observed coupling constant of 7.6 Hz is typical for ortho-coupling in a benzene ring.

  • The Nitro-Substituted Phenyl Ring (Ring B): The two doublets at 8.27 ppm and 7.69 ppm, each integrating to two protons, are attributed to the protons on the nitro-substituted ring. The strong electron-withdrawing nature of the nitro group significantly deshields the protons on this ring. The protons at positions 3' and 5' (H-3', H-5') are equivalent, as are the protons at positions 2' and 6' (H-2', H-6'). The doublet at a downfield chemical shift of 8.27 ppm is assigned to H-3' and H-5', which are ortho to the nitro group and experience its strong deshielding effect. The doublet at 7.69 ppm is assigned to H-2' and H-6'. The coupling constant of 7.9 Hz is characteristic of ortho-coupling.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, which is consistent with the nine unique carbon environments in the molecule.

  • The Methoxy Carbon: The signal at 55.44 ppm is readily assigned to the carbon of the methoxy group[1].

  • Aromatic Carbons: The signals in the range of 114-161 ppm are characteristic of aromatic carbons.

    • C-4 (160.32 ppm): This downfield signal corresponds to the carbon directly attached to the electron-donating methoxy group.

    • C-4' (147.12 ppm) and C-1' (146.48 ppm): These signals are assigned to the carbons bearing the nitro group and the carbon of attachment to the other ring, respectively. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift.

    • C-1 (131.09 ppm): This quaternary carbon is assigned to the point of attachment of the methoxy-substituted ring.

    • C-2, C-6 (128.58 ppm) and C-2', C-6' (127.09 ppm): These signals correspond to the protonated carbons on both rings.

    • C-3', C-5' (124.16 ppm) and C-3, C-5 (114.63 ppm): The upfield signal at 114.63 ppm is characteristic of the carbons ortho to the electron-donating methoxy group, while the signal at 124.16 ppm is assigned to the carbons ortho to the electron-withdrawing nitro group.

A Robust Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Addition: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer. If not, a small amount can be added.

NMR Instrument Parameters

The following are typical parameters for a high-field NMR spectrometer (e.g., 400-600 MHz):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic molecules.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference integrate Integration (¹H) reference->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_coupling Analyze Coupling Patterns assign_shifts->analyze_coupling compare Compare with Known Data & Analogous Compounds analyze_coupling->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for NMR-based structural elucidation of this compound.

A Comparative Look: NMR in the Context of Other Analytical Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive and irrefutable structural evidence.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.Unparalleled for detailed structural elucidation in solution. Non-destructive.Relatively low sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Extremely high sensitivity. Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).Provides limited information on stereochemistry and isomer differentiation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-O, aromatic C-H).Fast, simple, and can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular framework. Complex spectra can be difficult to interpret fully.

For this compound, MS would confirm the molecular weight of 229.0739 g/mol (for the [M]+ ion). IR spectroscopy would show characteristic absorptions for the nitro group (around 1520 and 1345 cm⁻¹), the C-O ether linkage, and the aromatic rings. Together, these techniques provide orthogonal data that, when combined with the detailed structural map from NMR, lead to an unequivocal structure confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinctive and information-rich fingerprint for its unambiguous identification. The well-resolved signals and predictable chemical shifts, governed by the electronic effects of the methoxy and nitro substituents, allow for a complete and confident assignment of all proton and carbon resonances. By following a standardized experimental protocol and considering complementary data from other analytical techniques, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise characterization of molecules is paramount. This guide offers an in-depth, comparative analysis of mass spectrometry techniques for 4-Methoxy-4'-nitrobiphenyl, a substituted biphenyl of interest in various research contexts. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the "why" behind the "how," enabling you to make informed decisions for your analytical challenges.

Introduction to this compound and its Analytical Significance

This compound (C₁₃H₁₁NO₃, MW: 229.23 g/mol ) is a biphenyl derivative featuring a methoxy group and a nitro group at the para positions of the two phenyl rings.[1][2][3][4] Its structure presents a unique combination of functional groups that influence its ionization and fragmentation behavior in mass spectrometry. The biphenyl core provides a relatively rigid backbone, while the electron-donating methoxy group and the electron-withdrawing nitro group dictate the molecule's polarity and reactivity. Understanding the interplay of these features is crucial for selecting the optimal analytical approach for its identification and quantification.

Choosing the Right Tool for the Job: A Comparison of Ionization Techniques

The choice of ionization technique is the most critical decision in developing a robust mass spectrometry method. The selection hinges on the analyte's physicochemical properties—volatility, thermal stability, and polarity—and the desired analytical outcome, be it structural elucidation or sensitive quantification. Here, we compare the suitability of several common ionization methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given its molecular weight and the availability of a GC-MS spectrum in public databases, this compound possesses sufficient volatility and thermal stability for analysis by gas chromatography.[1]

Principle: In Electron Ionization (EI), the analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This process imparts significant internal energy, causing extensive and reproducible fragmentation.

Expected Fragmentation of this compound:

The fragmentation of this compound under EI is governed by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are expected to involve the nitro and methoxy groups.

  • Loss of NO₂: A characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 183.

  • Loss of O and NO: Sequential losses of an oxygen atom and a nitric oxide radical (•NO) from the nitro group can also occur.

  • Loss of CH₃: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), leading to a fragment at m/z 214.

  • Loss of CH₂O: A neutral loss of formaldehyde (CH₂O) from the methoxy group is another plausible pathway.

  • Biphenyl Core Fragments: Fragmentation of the biphenyl backbone itself can lead to characteristic aromatic ions.

Advantages of EI-GC-MS:

  • Reproducible Fragmentation: The highly reproducible fragmentation patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries like NIST.

  • Structural Information: The extensive fragmentation provides valuable structural information, aiding in the elucidation of unknown compounds.

Limitations of EI-GC-MS:

  • Molecular Ion Abundance: For some molecules, the molecular ion can be weak or absent due to the high energy of the ionization process, making it difficult to determine the molecular weight.

  • Thermal Degradation: Although 4-Methoxy-4'-nitrobhenyl appears to be amenable to GC, thermally labile compounds can degrade in the injector or column.

Chemical Ionization (CI) for Softer Ionization in GC-MS

Principle: Chemical Ionization (CI) is a "softer" ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through ion-molecule reactions. This imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or protonated molecule.

Expected Behavior of this compound under CI:

  • Enhanced Molecular Ion: CI would be expected to produce a strong protonated molecule [M+H]⁺ or an adduct ion, providing clear molecular weight information.

  • Reduced Fragmentation: The fragmentation will be significantly less extensive than in EI, with fragments primarily arising from the loss of simple neutral molecules.

When to Choose CI: CI is an excellent alternative to EI when the molecular ion is not observed in the EI spectrum or when confirmation of the molecular weight is critical.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Flexibility

For compounds that may have limited thermal stability or for high-throughput applications, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS.

Principle: ESI is a soft ionization technique that generates ions from a liquid solution. A high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for polar and ionic compounds.[5][6]

Expected Behavior of this compound under ESI: Due to the presence of the nitro group, this compound is expected to ionize efficiently in the negative ion mode to form the deprotonated molecule [M-H]⁻. The methoxy group is not readily ionizable by ESI. Analysis of structurally similar nitrophenols has demonstrated the utility of negative mode ESI.[7]

  • Tandem MS (MS/MS): Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the [M-H]⁻ ion. This would likely involve the loss of NO and NO₂ radicals, providing structural confirmation.

Advantages of ESI-LC-MS:

  • Soft Ionization: Preserves the molecular ion, providing clear molecular weight information.

  • High Sensitivity: ESI can offer excellent sensitivity, particularly for compounds that ionize well.

  • Versatility: Applicable to a wide range of compounds, including those that are not amenable to GC-MS.

Principle: APCI is another LC-MS ionization technique that is suitable for a wide range of compounds, including those with lower polarity.[8][9] The LC eluent is vaporized in a heated nebulizer, and a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules through chemical ionization at atmospheric pressure.

Expected Behavior of this compound under APCI: Given its aromatic nature and moderate polarity, this compound is a good candidate for APCI. It is expected to form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. APCI is often effective for compounds that are not easily ionized by ESI.

Comparison of LC-MS Techniques:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.Chemical ionization of vaporized analyte by reagent ions at atmospheric pressure.
Analyte Polarity Best for polar and ionic compounds.Suitable for a broad range of polarities, including less polar compounds.
Thermal Stability Gentle technique, suitable for thermally labile molecules.Requires thermal vaporization, so analyte must be thermally stable.
Expected Ion for this compound Primarily [M-H]⁻ (negative mode).[M+H]⁺ (positive mode) or [M-H]⁻ (negative mode).

Experimental Protocols

Sample Preparation

For all techniques, a stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile. Serial dilutions are then made to construct calibration curves for quantitative analysis.

GC-MS (EI and CI) Protocol
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source:

    • EI: 70 eV electron energy.

    • CI: Methane as reagent gas.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

LC-MS (ESI and APCI) Protocol
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Ion Source:

    • ESI: Negative ion mode, capillary voltage 2.5 kV.

    • APCI: Positive or negative ion mode, corona voltage 4.0 kV.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis (requires optimization of precursor and product ions).

Data Presentation and Visualization

Predicted Fragmentation Pathways (EI)

M [C13H11NO3]+• m/z 229 frag1 [C13H11O]+• m/z 183 M->frag1 - NO2 frag2 [C12H8O]+• m/z 168 M->frag2 - CH3 frag3 [C13H8NO3]+• m/z 214 M->frag3 - CH3 cluster_gcms GC-MS cluster_lcms LC-MS GC_EI Electron Ionization (EI) - Structural Elucidation - Library Matching GC_CI Chemical Ionization (CI) - Molecular Weight Confirmation LC_ESI Electrospray Ionization (ESI) - High Sensitivity (Negative Mode) - Thermally Labile Compounds LC_APCI Atmospheric Pressure Chemical Ionization (APCI) - Broader Polarity Range Analyte This compound Analyte->GC_EI Analyte->GC_CI Analyte->LC_ESI Analyte->LC_APCI

References

infrared (IR) spectroscopy of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 4-Methoxy-4'-nitrobiphenyl

Introduction

This compound is a biphenyl derivative featuring two distinct functional groups: an electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). This electronic asymmetry makes it a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for materials science and drug development.[1][2] Given its importance, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for verifying the molecular structure by identifying its constituent functional groups through their characteristic vibrational frequencies.

This guide provides a comprehensive analysis of the IR spectrum of this compound. It deconstructs the spectrum by comparing its key features with those of simpler, analogous molecules: anisole, nitrobenzene, and biphenyl. This comparative approach offers researchers a logical framework for spectral interpretation, moving from foundational principles to the analysis of the complete molecule.

Deconstructing the Molecular Structure for IR Analysis

The vibrational signature of this compound is a composite of the vibrations from its three primary structural components:

  • The Methoxy Group (-OCH₃): Attached to one phenyl ring, this group is expected to produce characteristic C-O ether stretches and aliphatic C-H stretches from the methyl group.

  • The Nitro Group (-NO₂): Attached to the other phenyl ring, this group has highly characteristic and strong symmetric and asymmetric stretching vibrations.

  • The Biphenyl Core: The two connected phenyl rings (aromatic system) will show aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are sensitive to the substitution pattern.

By examining reference spectra for molecules containing each of these individual components, we can build a predictive model for the IR spectrum of the target compound.

Comparative Spectral Analysis: Building from Simpler Analogs

A robust method for interpreting a complex spectrum is to understand the contributions of its parts. We will compare the expected absorptions of this compound with the known spectra of anisole (methoxybenzene), nitrobenzene, and biphenyl.

The Methoxy Group Signature: Insights from Anisole

Anisole (C₆H₅OCH₃) provides the reference signature for the methoxy-substituted phenyl ring.[3] Its spectrum is dominated by two strong C-O stretching bands and the vibrations of the methyl group.

  • Asymmetric C-O-C Stretch: A strong band typically appears around 1250 cm⁻¹. This is due to the asymmetrical stretching of the C-O-C bond, which has some double bond character due to resonance, strengthening the bond and increasing the frequency.[4]

  • Symmetric C-O-C Stretch: A second C-O stretching band is observed near 1040 cm⁻¹.[4]

  • Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the methyl group exhibit stretching vibrations between 2960 and 2838 cm⁻¹.[4]

The Nitro Group Signature: Insights from Nitrobenzene

Nitrobenzene (C₆H₅NO₂) is the quintessential model for a nitro group conjugated with an aromatic ring. The key features are two intense absorption bands resulting from the N-O bonds.

  • Asymmetric NO₂ Stretch: Conjugated nitro compounds show a strong, characteristic asymmetric stretch in the range of 1550-1490 cm⁻¹.[5]

  • Symmetric NO₂ Stretch: A strong symmetric stretch occurs between 1355-1315 cm⁻¹.[5] These two absorptions are often among the most intense peaks in the spectrum and serve as a highly reliable indicator of the nitro group's presence.

The Biphenyl Core Signature: Insights from Biphenyl

Biphenyl (C₆H₅-C₆H₅) provides the foundational spectrum for the aromatic core of the molecule. Its spectrum is characterized by vibrations of the aromatic rings.

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[6]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands, often of variable intensity, between 1600-1475 cm⁻¹.[6]

  • C-H Out-of-Plane Bending: Strong absorptions between 900-690 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are highly indicative of the substitution pattern on the aromatic rings.

The Integrated IR Spectrum of this compound: A Predictive Analysis

By combining the insights from the three analogs, we can predict and assign the major absorption bands in the IR spectrum of this compound. The following table summarizes these expected frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityAssignmentComparative Origin
~3100 - 3000MediumAromatic C-H StretchBiphenyl, Anisole, Nitrobenzene
~2960, ~2840Medium-WeakAliphatic C-H Stretch (-OCH₃)Anisole
~1600, ~1500Medium-StrongAromatic C=C Ring StretchBiphenyl, Anisole, Nitrobenzene
~1520Very StrongAsymmetric NO₂ StretchNitrobenzene
~1345Very StrongSymmetric NO₂ StretchNitrobenzene
~1255StrongAsymmetric C-O-C Stretch (Aryl Ether)Anisole
~1030MediumSymmetric C-O-C Stretch (Aryl Ether)Anisole
~840StrongC-H Out-of-Plane Bending (p-disubstituted)Biphenyl (modified by substituents)

Experimental Protocol for Acquiring the IR Spectrum

To ensure the collection of a high-quality, reproducible IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet technique is a reliable and widely used method.

Causality Behind Choices:

  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample upon grinding, which minimizes scattering losses (Christiansen effect).

  • Why Dryness is Critical: Water has strong IR absorptions (a very broad band around 3400 cm⁻¹ and a medium band around 1640 cm⁻¹) that can obscure important sample peaks. Both the KBr and the sample must be scrupulously dry.

Step-by-Step Methodology: KBr Pellet Preparation
  • Drying: Place finely ground, spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with an agate pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering and to intimately mix it with the KBr matrix. The final mixture should have a fine, consistent, powder-like texture.

  • Pellet Pressing:

    • Assemble the die set for the hydraulic press. Transfer a small amount of the KBr/sample mixture into the die barrel, ensuring an even distribution across the bottom surface.

    • Place the plunger in the barrel and carefully transfer the assembled die to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. This will cause the KBr to flow and fuse into a transparent or translucent pellet.

    • Slowly and carefully release the pressure.

  • Pellet Inspection: Remove the die from the press and extract the pellet. A good pellet is thin and transparent, not opaque or cloudy.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • First, run a background scan with nothing in the sample compartment. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Workflow Visualization: From Sample to Spectrum

The entire process, from sample handling to final analysis, can be visualized as a logical workflow. This ensures that all critical steps are followed for obtaining a reliable result.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Drying of KBr p2 Grinding & Mixing (1:100 Sample:KBr) p1->p2 p3 Pellet Pressing (7-10 Tons) p2->p3 a1 Run Background Scan (Empty Compartment) p3->a1 Place Pellet in Holder a2 Acquire Sample Spectrum (16-32 Scans) a1->a2 d1 Fourier Transform & Background Subtraction a2->d1 d2 Peak Identification & Assignment d1->d2 d3 Comparison with Reference Spectra d2->d3 Report Structural Confirmation Report d3->Report Final Confirmation

Caption: Workflow for IR analysis of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. The spectrum provides clear and unambiguous evidence for all key functional groups. The presence of very strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ confirms the nitro group, while strong bands near 1255 cm⁻¹ and 1030 cm⁻¹ verify the aryl ether (methoxy) functionality.[4][5] These signatures, combined with the characteristic absorptions of the aromatic biphenyl core, create a unique spectroscopic fingerprint. By following a systematic experimental protocol and employing a comparative analytical approach, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

A Comparative Guide to 4-Methoxy-4'-nitrobiphenyl and 4-cyano-4'-methoxybiphenyl: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally related biphenyl derivatives: 4-Methoxy-4'-nitrobiphenyl and 4-cyano-4'-methoxybiphenyl. As a researcher, scientist, or drug development professional, understanding the nuanced differences imparted by the nitro (-NO₂) versus the cyano (-CN) functional group is critical for selecting the appropriate molecule for your application. This document moves beyond a simple cataloging of properties to explain the causality behind their divergent behaviors, grounded in experimental data and established chemical principles.

At a Glance: Core Structural and Physicochemical Comparison

Both molecules share a 4-methoxybiphenyl core, which establishes a foundational set of properties related to aromaticity, planarity, and solubility. The critical distinction lies in the para-substituent on the second phenyl ring: the nitro group in this compound versus the cyano group in 4-cyano-4'-methoxybiphenyl. This single atomic and electronic difference dramatically influences their molecular behavior and, consequently, their utility.

The following table summarizes their key physicochemical properties for a rapid, side-by-side comparison.

PropertyThis compound4-cyano-4'-methoxybiphenylRationale for Difference
CAS Number 2143-90-0[1][2]58743-77-4N/A
Molecular Formula C₁₃H₁₁NO₃[1]C₁₄H₁₁NOThe nitro group contains two oxygen atoms, while the cyano group is a carbon-nitrogen triple bond.
Molecular Weight 229.23 g/mol [1][3]209.24 g/mol [4]The additional oxygen atoms in the nitro group result in a higher molecular weight.
Appearance Light yellow to yellow powder/crystalWhite crystalline solid[4]The nitro group is a stronger chromophore, often imparting color to organic compounds.
Melting Point ~90 °C (isomer dependent)[5]~150-152 °C[4]The linear and rigid nature of the cyano group allows for more efficient crystal packing and stronger intermolecular forces (dipole-dipole), leading to a significantly higher melting point.
Key Application Areas Organic synthesis intermediate[2][6]Liquid crystal displays (LCDs), organic electronics, drug synthesis[4][7]The strong dipole and linear shape of the cyano group are ideal for liquid crystal applications.

Synthesis Strategies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core for both compounds is efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a preferred method in modern organic synthesis. Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and high tolerance for various functional groups, which is crucial when working with the electron-withdrawing nitro and cyano groups.

Causality of Method Selection: The choice of a Suzuki coupling over other methods (e.g., Stille or Negishi coupling) is often driven by the lower toxicity and higher stability of the boronic acid reagents compared to organotin or organozinc compounds. This makes the process more environmentally benign and experimentally convenient, a key consideration in both academic and industrial settings.

Below is a generalized workflow for the synthesis, which is applicable to both target molecules by selecting the appropriate starting materials.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 4-bromoanisole) ReactionVessel Reaction Mixture (Heated under Inert Atmosphere) A->ReactionVessel B Aryl Boronic Acid (e.g., 4-nitrophenylboronic acid OR 4-cyanophenylboronic acid) B->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Base->ReactionVessel Solvent Solvent System (e.g., Toluene/Ethanol/Water) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product Final Product (this compound OR 4-cyano-4'-methoxybiphenyl) Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Synthesis of 4-cyano-4'-methoxybiphenyl

This protocol provides a representative, self-validating procedure for synthesizing the cyanobiphenyl derivative.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxyphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.05 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. The solvent system is chosen to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-3 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography or recrystallization from ethanol to yield pure 4-cyano-4'-methoxybiphenyl as a white solid.[4]

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values (~150-152 °C).[4]

The Decisive Role of the Functional Group: -NO₂ vs. -CN

The substitution of a nitro group for a cyano group fundamentally alters the molecule's electronic profile, steric hindrance, and potential for subsequent chemical transformations.

Functional_Group_Comparison cluster_nitro This compound (-NO₂) cluster_cyano 4-cyano-4'-methoxybiphenyl (-CN) N_Effect Strongly Electron-Withdrawing (Resonance & Inductive) N_App Intermediate for Amines (Reduction of -NO₂ to -NH₂) N_Effect->N_App Influences reactivity N_Shape Bulky, Trigonal Planar (Larger Steric Profile) N_Shape->N_App Hinders crystal packing C_Effect Strongly Electron-Withdrawing (Primarily Inductive) C_App Liquid Crystals, Bioisostere (Strong Dipole, Shape) C_Effect->C_App Creates strong dipole C_Shape Linear, Rod-like (Minimal Steric Profile) C_Shape->C_App Promotes mesophase formation

Caption: Key property differences driven by the -NO₂ vs. -CN group.

Electronic Effects

Both the nitro and cyano groups are strongly electron-withdrawing, which lowers the electron density of the biphenyl system. However, the nitro group is generally considered a stronger deactivator due to its capacity for both inductive and resonance withdrawal. This has significant implications:

  • Dipole Moment: The cyano group's linear geometry and the large difference in electronegativity between carbon and nitrogen create a very strong, well-defined molecular dipole moment. This is the single most important factor for its use in liquid crystals, as it facilitates alignment in an electric field.[7]

  • Reactivity: The electron-deficient nature of the rings makes them less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic attack, although this is rare without additional activating groups.

Steric and Structural Effects

The difference in geometry is profound.

  • 4-cyano-4'-methoxybiphenyl: The cyano group is linear and rod-like. This molecular shape is highly conducive to the formation of ordered, anisotropic fluid phases (mesophases) upon melting, which is the defining characteristic of liquid crystals.[7][8] Specifically, the cyanobiphenyl family is famous for exhibiting the nematic phase, which is the basis for most LCD technology.[8][9]

  • This compound: The nitro group is trigonal planar and significantly bulkier. This shape disrupts the efficient molecular packing required for liquid crystal formation. While it possesses a dipole moment, the combination of its bulk and less linear shape makes it unsuitable for most liquid crystal applications.

Application-Specific Performance and Experimental Validation

Liquid Crystal Behavior

As discussed, 4-cyano-4'-methoxybiphenyl and its analogues are foundational materials for LCDs.[7] The tendency of these molecules to align in a common direction (the director) in the nematic phase allows for the manipulation of light polarization when an electric field is applied.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to identify the characteristic phase transitions of a liquid crystal.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (e.g., 4-cyano-4'-methoxybiphenyl) into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heating Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a point well above its expected clearing point (isotropic phase), for instance, to 180 °C. This will show the transition from crystal to liquid crystal and from liquid crystal to isotropic liquid.

    • Cooling Cycle: Cool the sample at the same rate (10 °C/min) back to room temperature. This reveals the temperatures at which the ordered phases reform and can identify enantiotropic transitions (those that occur on both heating and cooling).

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature (e.g., crystal-to-nematic, T(K-N), and nematic-to-isotropic, T(N-I)). For 4-cyano-4'-methoxybiphenyl, one would expect to observe a high melting point and a nematic phase before it becomes an isotropic liquid. In contrast, a DSC scan of this compound would likely show only a single, sharp melting peak, transitioning directly from a solid to an isotropic liquid.

Utility in Drug Development and Organic Synthesis
  • This compound: This compound is primarily valued as a synthetic intermediate.[6] The nitro group can be readily and cleanly reduced to an amine (-NH₂) using various reagents (e.g., H₂, Pd/C; or SnCl₂). This resulting 4-amino-4'-methoxybiphenyl is a versatile building block for synthesizing pharmaceuticals, dyes, and polymers.

  • 4-cyano-4'-methoxybiphenyl: Beyond liquid crystals, the cyano group is a common functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group or a halogen. Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing alternative synthetic routes. Its use as a starting material in drug synthesis is well-documented.[4]

Conclusion and Recommendations

The choice between this compound and 4-cyano-4'-methoxybiphenyl is entirely application-driven.

  • Choose 4-cyano-4'-methoxybiphenyl for applications requiring liquid crystalline properties, such as in display technology or smart windows. Its linear shape and strong dipole moment are specifically tailored for forming the nematic mesophase essential for these technologies. It is also a valuable scaffold in medicinal chemistry where a rigid, polar functional group is desired.

  • Choose this compound when you require a stable, crystalline intermediate for multi-step organic synthesis. Its primary utility lies in the facile conversion of its nitro group into an amine, opening up a wide range of subsequent chemical transformations for building more complex molecular architectures.

By understanding the fundamental chemical principles that differentiate these two molecules, researchers can make informed decisions, saving valuable time and resources in their development efforts.

References

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl scaffold is a privileged structure, forming the core of numerous pharmaceuticals, advanced materials, and chiral ligands. However, the unique stereochemical and electronic properties of substituted biphenyls present a significant challenge in structural elucidation. The rotation around the central C-C bond is often hindered, leading to a non-planar structure and, in cases of appropriate substitution, atropisomerism—a form of axial chirality. This guide provides an in-depth comparison of how substituents on the biphenyl core influence its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and supporting data.

The Structural Nuances of Substituted Biphenyls: More Than Just Two Phenyl Rings

The interpretation of spectroscopic data for substituted biphenyls is fundamentally governed by the dihedral angle (θ) between the two phenyl rings. In an unsubstituted biphenyl, steric hindrance between the ortho-protons results in a twisted conformation with a dihedral angle of approximately 45° in the gas phase. This twisting disrupts the π-conjugation across the two rings, a key factor influencing the electronic spectra (UV-Vis).

The introduction of substituents, particularly at the ortho positions, dramatically impacts this rotational barrier. Bulky ortho substituents increase steric hindrance, leading to a larger dihedral angle and a higher energy barrier for rotation. If the barrier is high enough, rotation around the C-C bond is restricted at room temperature, giving rise to stable, separable enantiomers known as atropisomers. This phenomenon is a critical consideration in drug development, as different atropisomers can exhibit distinct pharmacological activities.

substituent Substituent Properties (Size, Electronics) dihedral Dihedral Angle (θ) substituent->dihedral Steric Hindrance atropisomerism Atropisomerism (Axial Chirality) substituent->atropisomerism Creates Chiral Axis & Rotational Barrier spectra Spectroscopic Properties substituent->spectra Inductive & Resonance Effects (NMR, IR) conjugation π-Conjugation dihedral->conjugation Modulates Overlap conjugation->spectra Affects Electronic Transitions (UV-Vis) atropisomerism->spectra Leads to Complex NMR Spectra

Caption: The interplay between substituent properties and the resulting spectroscopic features of biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformation and Chirality

NMR spectroscopy is arguably the most powerful tool for characterizing substituted biphenyls, providing detailed insights into their three-dimensional structure, the electronic environment of individual atoms, and dynamic processes like bond rotation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted biphenyl is highly sensitive to the substitution pattern and the dihedral angle.

  • Chemical Shifts: Protons on the biphenyl rings typically resonate in the aromatic region (δ 7.0-8.0 ppm). Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield them, causing a downfield shift.

  • Ortho-Substituent Effects: Protons ortho to the inter-ring C-C bond are particularly sensitive to the dihedral angle. In highly twisted biphenyls, these protons may experience through-space shielding or deshielding effects from the adjacent ring, leading to significant changes in their chemical shifts.

  • Atropisomerism and Diastereotopicity: In chiral, non-racemic biphenyls, or when a chiral center is present elsewhere in the molecule, the two phenyl rings can become diastereotopic. This means that corresponding protons on the two rings (e.g., H-2 and H-2') are no longer chemically equivalent and will exhibit separate signals. For atropisomers, if the rotation is slow on the NMR timescale, the spectrum will show distinct sets of signals for each enantiomer (in a chiral environment) or for the diastereotopic protons within a single enantiomer.

Comparative ¹H NMR Chemical Shifts (δ, ppm) for 4-Substituted Biphenyls

Substituent (at C-4)H-2, H-6H-3, H-5H-2', H-6'H-3', H-5'H-4'
-H (Biphenyl)7.607.437.607.437.34
-F7.58-7.51 (m)7.15-7.08 (m)7.45-7.38 (m)7.35-7.29 (m)-
-CH₃7.50 (d)7.25 (d)7.47 (d)7.36 (t)7.26 (t)
-OCH₃7.52 (d)6.98 (d)7.56 (d)7.41 (t)7.30 (t)
-NO₂7.72 (d)8.29 (d)7.68 (d)7.48 (t)7.42 (t)

Note: Data compiled from various sources. Actual values may vary with solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

  • Chemical Shifts: Aromatic carbons in biphenyls resonate between δ 125-150 ppm. The ipso-carbons (carbons bearing a substituent) and the carbons of the inter-ring bond (C-1 and C-1') are particularly diagnostic.

  • Substituent Effects: The chemical shifts of the aromatic carbons can be predicted with reasonable accuracy using additive substituent chemical shift (SCS) effects, although deviations can occur in highly sterically hindered systems.

  • Dihedral Angle Influence: The chemical shift of the carbon atoms ortho to the biphenyl linkage can be correlated with the dihedral angle.[1] In general, increasing steric hindrance and a larger dihedral angle can cause a downfield shift for these carbons.

Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Biphenyl and 4,4'-Disubstituted Derivatives

Substituent (at C-4, C-4')C-1, C-1'C-2, C-2', C-6, C-6'C-3, C-3', C-5, C-5'C-4, C-4'
-H141.2127.2128.7127.1
-F137.2128.8 (d, J=8.0 Hz)115.6 (d, J=21.5 Hz)162.5 (d, J=245.5 Hz)
-CH₃138.1129.4126.8136.9
-OCH₃133.7127.8114.1158.7
-NO₂147.1127.8124.0147.5

Note: Data compiled from various sources, including the BMRB database for biphenyl.[2] Actual values may vary.

Experimental Protocol: Dynamic NMR (DNMR) for Atropisomeric Barrier Determination

Dynamic NMR is a powerful technique to quantify the rotational energy barrier in atropisomeric biphenyls.

G start Start: Sample Prep high_temp Record Spectrum at High Temperature (Fast Exchange) start->high_temp cool Gradually Decrease Temperature high_temp->cool low_temp Record Spectrum at Low Temperature (Slow Exchange) cool->low_temp coalescence Identify Coalescence Temperature (Tc) cool->coalescence lineshape Line-Shape Analysis (Optional, more accurate) low_temp->lineshape eyring Calculate ΔG‡ using Eyring Equation coalescence->eyring lineshape->eyring end End: Rotational Barrier eyring->end

Caption: Workflow for a Dynamic NMR experiment to determine the rotational barrier in atropisomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the substituted biphenyl in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂). Choose a concentration that provides a good signal-to-noise ratio.

  • Initial High-Temperature Spectrum: Record a standard ¹H NMR spectrum at a temperature where the rotation around the C-C bond is fast on the NMR timescale. In this "fast exchange" regime, diastereotopic protons will appear as a single, averaged signal.

  • Variable Temperature Measurements: Gradually lower the temperature of the NMR probe in increments (e.g., 5-10 K). Acquire a spectrum at each temperature. As the temperature decreases, the rate of rotation slows down, and the averaged signal will broaden.

  • Identify Coalescence Temperature (Tc): The temperature at which the two exchanging signals just merge into a single broad peak is the coalescence temperature.[3] This is a critical parameter for calculating the energy barrier.

  • Low-Temperature Spectrum: Continue to lower the temperature until the "slow exchange" regime is reached, where the two signals are sharp and well-resolved.

  • Data Analysis: The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the simplified Eyring equation for a two-site, uncoupled exchange:

    ΔG‡ = RTc [22.96 + ln(Tc/Δν)]

    where R is the gas constant, Tc is the coalescence temperature in Kelvin, and Δν is the frequency separation of the two signals (in Hz) in the slow exchange regime.

  • (Optional) Line-Shape Analysis: For a more accurate determination of the rotational barrier, specialized software can be used to simulate the NMR line shapes at various temperatures to extract the rate constants of exchange.[3]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of substituted biphenyls. The fragmentation patterns observed, typically under electron ionization (EI), can offer structural clues.

  • Molecular Ion (M⁺•): The molecular ion peak is usually prominent in the mass spectra of biphenyls due to the stability of the aromatic system.

  • Key Fragmentation Pathways:

    • Loss of Substituents: A common fragmentation pathway involves the loss of the substituent or parts of it. For example, a methoxy-substituted biphenyl may show a loss of a methyl radical (•CH₃) followed by the loss of a carbon monoxide (CO) molecule.[4] Nitro-substituted biphenyls often exhibit characteristic losses of •NO and NO₂.[1]

    • Ring Cleavage: Fragmentation of the biphenyl core itself is less common but can occur, leading to ions corresponding to phenyl or substituted phenyl cations.

    • Ortho Effects: In some cases, ortho-substituents can interact during fragmentation, leading to unique rearrangement ions. For instance, ortho-substituted polychlorinated biphenyls (PCBs) can form stable dibenzofuran-type ions.[5][6]

Common Fragmentation Patterns for Substituted Biphenyls

Substituent TypeCommon Neutral LossesCharacteristic Fragment Ions
Alkyl (-R)Alkyl radicals (e.g., •CH₃)[M - R]⁺
Methoxy (-OCH₃)•CH₃, CO[M - CH₃]⁺, [M - CH₃ - CO]⁺
Halogen (-X)•X, HX[M - X]⁺
Nitro (-NO₂)•NO, NO₂[M - NO]⁺, [M - NO₂]⁺
Carboxylic Acid (-COOH)•OH, COOH, H₂O[M - OH]⁺, [M - COOH]⁺

Vibrational Spectroscopy (IR): Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a substituted biphenyl.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[7]

  • C=C Stretching: The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands can be influenced by the nature and position of the substituents.

  • Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the phenyl rings.[7] For example, a monosubstituted ring typically shows two strong bands in this region.

  • Substituent Vibrations: Strong and characteristic bands for the substituents themselves will be present, such as the C=O stretch for a carboxylic acid or ketone, or the N-O stretching vibrations for a nitro group.

Characteristic IR Absorption Regions for Substituted Biphenyls

VibrationFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C Stretch1620 - 1450VariableOften appear as a set of 2-4 peaks.
C-H Out-of-Plane Bending900 - 675StrongHighly diagnostic of the substitution pattern.
Inter-ring C-C Stretch~1300WeakOften difficult to assign definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature of Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is highly sensitive to the degree of π-conjugation.

  • π → π* Transitions: The absorption bands in the UV-Vis spectra of biphenyls arise from π → π* transitions. Unsubstituted biphenyl exhibits a strong absorption band (the K-band) around 250 nm.

  • Effect of Dihedral Angle: The extent of π-conjugation between the two phenyl rings is directly related to the dihedral angle. A more planar conformation (smaller dihedral angle) allows for better overlap of the p-orbitals, leading to a more extended conjugated system. This results in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths and an increase in the molar absorptivity (ε).[8][9] Conversely, bulky ortho-substituents that force a larger dihedral angle will disrupt conjugation, causing a hypsochromic (blue) shift to shorter wavelengths.[10]

  • Substituent Effects:

    • Auxochromes: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) can cause a bathochromic shift and an increase in absorption intensity.[11]

    • Chromophores: The introduction of additional chromophoric groups can lead to more complex spectra and shifts to longer wavelengths.[8]

Correlation of Dihedral Angle with λmax for Biphenyl

Dihedral Angle (θ)λmax (nm)Molar Absorptivity (ε)
0° (Planar)~260High
~45° (Gas Phase)~250Moderate
90° (Perpendicular)~235Low

Note: These are approximate values to illustrate the trend. Actual values depend on the specific compound and solvent.

Conclusion

The spectroscopic interpretation of substituted biphenyls is a multifaceted task that requires an integrated approach. By understanding the fundamental principles of how substituents and the unique conformational properties of the biphenyl scaffold influence each type of spectrum, researchers can confidently elucidate the structures of these important molecules. This guide provides a comparative framework and practical protocols to aid in this endeavor, empowering scientists in their pursuit of novel therapeutics and materials.

References

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Biphenyl Derivatives

The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Biphenyl derivatives have demonstrated a remarkable spectrum of biological actions, including antimicrobial, antioxidant, anticancer, and potent enzyme-inhibiting properties.[5][6] The conformational flexibility of the biphenyl core, governed by the torsion angle between the two phenyl rings, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with target receptors or enzyme active sites.[7] This guide provides a comparative analysis of the key biological activities of various biphenyl derivatives, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Antimicrobial Activity: A New Front Against Resistance

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the development of novel antimicrobial agents.[8] Biphenyl derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]

Comparative Analysis of Antimicrobial Potency

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the biphenyl rings are crucial for activity. For instance, the presence of hydroxyl groups and strong electron-withdrawing groups, such as trifluoromethyl, on the biphenyl scaffold have been shown to be beneficial for antibacterial activity.[8][12]

Compound/DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
SCPD3 Escherichia coli (Gram-)Max activity among tested[10]
SCPD4 Candida albicans (Fungus)Max activity among tested[10]
Compound 6i (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol)MRSA (Gram+)6.25[12]
Compound 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol)MRSA (Gram+)3.13[12]
Compound 6i Acinetobacter baumannii (Gram-)Comparable to Ciprofloxacin[12]
Para-nitro substituted biphenyls Aspergillus niger (Fungus)Good inhibition[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency. The choice of this method is based on its high throughput, reproducibility, and conservation of test material.

Objective: To determine the minimum concentration of a biphenyl derivative required to inhibit the visible growth of a specific microorganism.

Materials:

  • Test Biphenyl Derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Ketoconazole)[10]

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Solvent for compounds (e.g., Dimethyl sulfoxide, DMSO)

  • Spectrophotometer (microplate reader)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized biphenyl compounds and the standard drug in a suitable solvent like DMF or DMSO to prepare stock solutions.[10]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the standard drug using the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to a specific cell density. Dilute this suspension in broth to the final required inoculum concentration.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including positive (microbe + broth) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be confirmed by reading the absorbance at 600 nm.

Workflow for MIC Determination

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions start->prep_stock serial_dilute Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare & Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Visual/Spectrophotometric) incubate->read_results end_process End read_results->end_process

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: Scavenging Damaging Free Radicals

Oxidative stress, resulting from an excess of free radicals, contributes to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[13] Antioxidants mitigate this damage by neutralizing free radicals. Biphenyl derivatives, particularly those with hydroxyl, amine, and methoxy substitutions, have shown significant potential as free radical scavengers.[5][13]

Comparative Analysis of Antioxidant Efficacy

The antioxidant potential of biphenyls is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity. The presence of hydroxyl groups is a key determinant of activity, as they can readily donate a hydrogen atom to stabilize free radicals.[14]

Compound/DerivativeAssayActivity (IC50 in µg/mL)Reference
Compound 1e (biphenyl-2,6-diethanone derivative)DPPH54.96[13]
Compound 7h (benzimidazole-biphenyl derivative)DPPH2.43 (µM)[6][15]
Compound 7c (benzimidazole-biphenyl derivative)DPPH2.90 (µM)[6][15]
Compounds 8j & 8i (biphenyl-thiazolopyrimidines)DPPHHighest in series[5]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used due to its simplicity, speed, and reliability in measuring a compound's ability to act as a free radical scavenger. The causality is direct: a potent antioxidant will rapidly reduce the stable DPPH radical, leading to a measurable color change.

Objective: To quantify the free radical scavenging capacity of biphenyl derivatives by measuring their ability to decolorize a methanol solution of DPPH.

Materials:

  • Test Biphenyl Derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Compound Addition: Add an equal volume of the different concentrations of the test compounds or the standard to the wells. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically ~517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mechanism of Radical Scavenging

Antioxidant_Mechanism cluster_0 Biphenyl Derivative (Ar-OH) cluster_1 Free Radical cluster_2 Stabilized Products Biphenyl Biphenyl-OH Stabilized_Biphenyl Biphenyl-O• Biphenyl->Stabilized_Biphenyl H• donation DPPH DPPH• Stabilized_DPPH DPPH-H DPPH->Stabilized_DPPH H• acceptance

Caption: Hydrogen donation from a hydroxylated biphenyl to neutralize a free radical.

Anticancer Activity: Targeting Malignant Cells

The biphenyl scaffold is present in numerous compounds investigated for their anticancer properties.[1][3] These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key proteins involved in tumor progression.[16][17]

Comparative Analysis of Cytotoxicity

The antiproliferative activity of biphenyl derivatives is assessed against a panel of cancer cell lines, with the IC50 value representing the concentration that inhibits cell growth by 50%. The selectivity of a compound is a critical parameter, with promising candidates showing high potency against cancer cells but low toxicity toward normal cells.[16]

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Compound 11 (hydroxylated biphenyl)Melanoma (CN, GR)1.7 ± 0.5[16]
Compound 12 (hydroxylated biphenyl)Melanoma (CN, GR)2.0 ± 0.7[16]
Compound 7j ([3,3']biphenylaminoquinoline)MiaPaCa-2 (Pancreatic)0.17[1]
Compound 7j MDA-MB-231 (Breast)0.38[1]
Compound 7j DU145 (Prostate)0.98[1]
DPDQ-3a (diphenyldiquinoline derivative)VariousLower than Cisplatin[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a foundational experiment in anticancer drug screening because it provides a quantitative measure of a compound's cytotoxic effect.

Objective: To evaluate the effect of biphenyl derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line(s) and normal cell line (for selectivity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Biphenyl Derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[17]

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[17]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.

Pathway: Inhibition of Carbonic Anhydrase in Cancer

CA_Inhibition cluster_tumor Hypoxic Tumor Microenvironment CA_IX Carbonic Anhydrase IX (CA IX) H2CO3 H₂CO₃ CA_IX->H2CO3 Catalyzes Protons H⁺ (extracellular) H2CO3->Protons Bicarb HCO₃⁻ H2CO3->Bicarb CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 pH_reg Maintains Alkaline Extracellular pH Protons->pH_reg Biphenyl Biphenyl Sulfonamide Inhibitor Biphenyl->CA_IX Inhibits Apoptosis Intracellular Acidification & Apoptosis Biphenyl->Apoptosis Leads to

Caption: Biphenyl sulfonamide inhibition of carbonic anhydrase leading to apoptosis.[17]

Enzyme Inhibition: Modulating Biological Pathways

The specific and potent inhibition of enzymes is a highly successful strategy in drug design. Biphenyl derivatives have been developed as inhibitors for various enzymes, including carbonic anhydrases (implicated in cancer), cholinesterases (relevant to Alzheimer's disease), and β-glucuronidase.[15][17][18]

Comparative Analysis of Enzyme Inhibitory Potency

The inhibitory activity is measured by the inhibition constant (Ki) or the IC50 value. For example, biphenyl sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some derivatives exhibiting Ki values in the low nanomolar range, significantly more potent than the reference drug Acetazolamide.[17]

Compound/DerivativeTarget EnzymeActivity (Ki or pIC50)Reference
Compound 3 (1,1'-biphenyl-4-sulfonamide)hCA IXKi = 3.6 nM[17]
Compound 21 (1,1'-biphenyl-4-sulfonamide)hCA IXKi = 6.0 nM[17]
Acetazolamide (Standard)hCA IKi = 250 nM[17]
Compound 12 (di-basic 4,4'-biphenyl)CholinesterasepIC50 = 5.96[18]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of CA-catalyzed CO₂ hydration, a gold-standard technique for this enzyme class.

Objective: To determine the inhibitory potency (Ki) of biphenyl sulfonamide derivatives against various human carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Biphenyl sulfonamide compounds

  • Acetazolamide (as a reference inhibitor)

  • Buffer solution (e.g., Tris-HCl with a pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the CA isoenzyme in the buffer at a specific concentration.

  • Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the biphenyl inhibitor or the reference drug for a defined period to allow for binding.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Kinetic Measurement: The hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate, causes a pH change. This is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial reaction rates (slopes of absorbance vs. time) are measured at each inhibitor concentration.

  • Ki Determination: The Ki values are calculated by fitting the data of reaction rates versus inhibitor concentration to the appropriate inhibition equation (e.g., Morrison equation for tight-binding inhibitors).

Conclusion

The biphenyl scaffold remains a highly productive and versatile platform in the design of biologically active molecules. This guide has demonstrated that through targeted modifications of the biphenyl core, derivatives can be optimized for potent and selective activity across diverse therapeutic areas, including infectious diseases, oxidative stress-related conditions, and oncology. The provided comparative data and detailed experimental protocols offer a foundational resource for researchers aiming to explore and advance the therapeutic potential of this remarkable chemical entity. Future work will undoubtedly continue to uncover novel biphenyl derivatives with enhanced efficacy and refined pharmacological profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Methoxy-4'-nitrobiphenyl (CAS No. 2143-90-0), a chemical intermediate frequently used in organic synthesis.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are synthesized from authoritative safety data sheets and established chemical waste management principles.

Core Principles: Hazard-Informed Waste Management

This compound is a nitroaromatic compound. This chemical class requires careful handling due to potential reactivity and the generation of toxic byproducts upon decomposition.[3] A thorough risk assessment is the foundational step before any handling or disposal operation.

Key Hazards Associated with this compound:

  • Health Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Related compounds, such as 4-Nitrobiphenyl, are noted as potential carcinogens and are toxic to aquatic life with long-lasting effects.[3][4]

  • Reactivity Hazards: Aromatic nitro compounds can react vigorously, and in some cases explosively, if mixed with reducing agents.[5] When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx).[3]

  • Environmental Hazards: Discharge into the environment must be strictly avoided.[5][6] Contamination of waterways is a significant concern, as related nitrobiphenyls are classified as water pollutants.[4] Therefore, disposal into sewer systems is strictly prohibited.[7]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling both the pure chemical and its waste is the consistent use of appropriate PPE. The following table outlines the minimum requirements based on established safety standards.

Area of Protection Required PPE Standard/Specification Rationale for Use
Eye/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)Protects against splashes and airborne dust particles causing serious eye irritation.[5][7]
Skin/Body Chemical-resistant gloves (inspect before use), flame-resistant lab coat, long pants, closed-toe shoesGloves must satisfy EU Directive 89/686/EEC and standard EN 374Prevents skin contact, which can cause irritation, and protects from potential systemic harm through absorption.[7]
Respiratory Use in a chemical fume hood or well-ventilated areaEnsure adequate ventilationMinimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][7] If ventilation is inadequate, a full-face respirator is required.[7]

Waste Characterization and Segregation Workflow

Proper disposal begins at the point of generation. All waste streams containing this compound must be treated as hazardous waste. The following workflow provides a logical sequence for segregating different types of waste.

G Diagram 1: Waste Segregation Workflow cluster_characterization Step 1: Characterize Waste Form cluster_containers Step 2: Segregate into Designated Containers start Waste Generation Point (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_labware Contaminated Labware? start->is_labware solid_waste Solid Hazardous Waste Container (e.g., residual powder, contaminated weigh paper) is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container (e.g., reaction mixtures, solutions) is_liquid->liquid_waste Yes ppe_waste Contaminated PPE Waste (e.g., gloves, disposable coats) is_labware->ppe_waste No (PPE) is_sharp Is it a sharp? is_labware->is_sharp Yes sharps_waste Contaminated Sharps Container (e.g., needles, Pasteur pipettes) glass_waste Contaminated Glass Waste (e.g., broken flasks, vials) is_sharp->sharps_waste Yes is_sharp->glass_waste No (Glassware)

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Solid and Liquid Waste

This protocol applies to the pure compound, reaction byproducts, and solutions containing this compound.

  • Waste Collection: Collect all waste containing this chemical in a suitable, dedicated, and clearly labeled hazardous waste container.[3][5] The container must have a tightly closing lid.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area must be cool, dry, and well-ventilated.[3][7]

  • Incompatibility Prevention: Crucially, store this waste away from incompatible materials, particularly strong oxidizers and reducing agents, to prevent dangerous reactions.[3]

  • Final Disposal: Arrange for pickup by a licensed chemical waste disposal company. The material should be destined for a licensed chemical destruction plant, with controlled incineration combined with flue gas scrubbing being the preferred method of destruction.[5][7] This ensures the complete breakdown of the molecule and captures harmful NOx gases.

Protocol 4.2: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be managed correctly to prevent residual chemical exposure.

  • Decontamination: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 4.1.

  • Container Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[7] Alternatively, puncture the container to render it unusable for other purposes before disposal in accordance with institutional guidelines.[7]

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is required to mitigate risks.

  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.[3]

    • Ensure adequate ventilation and remove all sources of ignition.[5][6]

    • Wearing the full PPE detailed in Section 2, contain the spill.

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[3]

    • Do not allow the spilled material to enter drains or waterways.[4][6]

    • Clean the spill area with an appropriate solvent and decontaminate all tools used.

  • First Aid Measures:

    • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5][6]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.

References

Personal protective equipment for handling 4-Methoxy-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methoxy-4'-nitrobiphenyl

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach. This guide provides essential safety and logistical information for the handling of this compound, ensuring that every step, from preparation to disposal, is conducted with the utmost care and in accordance with the highest safety standards. While a specific comprehensive safety data sheet for this compound is not widely available, this guide synthesizes critical information from closely related aromatic nitro compounds to establish a robust safety protocol.

Understanding the Hazard: A Profile of this compound

This compound belongs to the class of aromatic nitro compounds, which are known for their potential health hazards. Based on data from similar compounds, such as 4-METHOXY-3-NITROBIPHENYL and 4-Nitrobiphenyl, we must assume that this compound presents similar risks. These hazards include the potential to cause skin irritation, serious eye damage, and respiratory irritation[1]. Furthermore, some nitrobiphenyl compounds are considered carcinogenic and are toxic to aquatic life with long-lasting effects[2][3]. Therefore, handling this compound demands stringent adherence to safety protocols to minimize exposure.

Assumed Hazard Classifications:

  • Skin Irritant

  • Serious Eye Damage/Eye Irritant

  • Respiratory Irritant

  • Potential Carcinogen

  • Toxic to Aquatic Life

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood with adequate exhaust ventilation[3]. This is critical to prevent the inhalation of any dust or aerosols[1].

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed[1][3].

  • Designated Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked, and access should be restricted[4].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact. Butyl gloves are recommended for handling nitro compounds[5]. Always inspect gloves for integrity before use and replace them regularly.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing[6][7].To protect the eyes from dust, splashes, and aerosols, which can cause serious eye damage[1].
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron or coveralls should be worn[7][8][9].To protect the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a workplace hazard assessment[10][11].To prevent the inhalation of harmful dust or aerosols.

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Work in a Fume Hood: Conduct all operations within a certified chemical fume hood.

  • Use of Spark-Proof Tools: To prevent ignition sources, use non-sparking tools[1].

  • Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust. If possible, use a non-powdery form of the substance[1][3].

Experimental Procedures
  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of the chemical into the work environment.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory[1][2][4][12]. Wash hands thoroughly after handling the chemical, even if gloves were worn[4].

  • Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area[3][4].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[3][11].

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][13].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs[3][13].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][3].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3][13].

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container[1].

  • Licensed Disposal: The material must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed[1].

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill if permitted by local regulations[1].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Preparation Don appropriate PPE Work in a certified fume hood Weighing Weighing & Dispensing Use spark-proof tools Minimize dust generation Prep->Weighing Exposure Personal Exposure Follow First Aid measures Seek immediate medical attention Prep->Exposure Exposure? Reaction Reaction & Workup Use closed systems where possible Weighing->Reaction Spill Spill Occurs Evacuate, Ventilate, Contain Notify EHS for large spills Weighing->Spill Spill? Weighing->Exposure Decon Decontamination Clean glassware and work surfaces Reaction->Decon Reaction->Spill Reaction->Exposure Waste Waste Disposal Collect in labeled hazardous waste container Dispose via licensed facility Decon->Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.